N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C52H76ClN5O9S |
|---|---|
Peso molecular |
982.7 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1 |
Clave InChI |
OQTIUMQNPRXRAE-PFKHUKGJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile, heterobifunctional molecule designed for a range of applications in biological research and drug development. This molecule incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a Cy5 fluorophore for detection in the far-red spectrum, and two polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG3) that enhance solubility and provide spatial separation between the biotin and the dye.[1] Its unique properties make it a valuable tool for fluorescent labeling of biomolecules, enabling their visualization and tracking in various assays such as flow cytometry, fluorescence microscopy, and ELISA.[1] Furthermore, its structure lends itself to use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2]
Chemical and Physical Properties
This compound is characterized by its well-defined chemical structure and distinct photophysical properties. The hydrophilic PEG spacers increase its solubility in aqueous media, which is advantageous for biological applications.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [5] |
| Molecular Weight | 982.72 g/mol | [5] |
| Excitation Maximum (λex) | ~649 nm | [3][4] |
| Emission Maximum (λem) | ~667 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ (estimated)¹ | [6] |
| Fluorescence Quantum Yield (Φ) | ~0.28 (estimated)¹ | [6] |
| Solubility | Good in water, DMF, and DMSO | [6][7] |
| Appearance | Dark blue solid | [6] |
| Storage | -20°C in the dark, desiccated | [6] |
¹Data for the structurally similar molecule Sulfo-Cy5-PEG3-biotin is provided as an estimation in the absence of specific data for this compound.
Chemical Structure
The structure of this compound is comprised of a biotin headgroup linked via a PEG3 spacer to a Cy5 core, which is in turn functionalized with a methoxy-terminated PEG4 chain.
Mechanism of Action and Applications
The bifunctional nature of this compound dictates its primary mechanisms of action and applications: fluorescent labeling and as a PROTAC linker.
Fluorescent Labeling
The biotin group exhibits an exceptionally high affinity for streptavidin and avidin. This interaction can be exploited to fluorescently label biomolecules that are either biotinylated or bound to a streptavidin-conjugated primary antibody. The Cy5 fluorophore emits in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples.[1]
Applications include:
-
Flow Cytometry: Detection and quantification of cell surface or intracellular markers.
-
Fluorescence Microscopy: Visualization of specific proteins or cellular structures.
-
ELISA and Western Blotting: Detection of biotinylated proteins.
PROTAC Linker
In the context of PROTACs, this molecule can serve as a component of a heterobifunctional molecule designed to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[8][9][10][11] The PEG chains in this compound can act as this linker, and the biotin and Cy5 moieties can be used for detection and purification during the development and characterization of novel PROTACs.
Experimental Protocols
The following are generalized protocols for the use of this compound in common laboratory techniques. Researchers should optimize these protocols for their specific experimental systems.
General Workflow for Cell Staining for Flow Cytometry or Fluorescence Microscopy
This workflow describes an indirect staining method where the target is labeled with a biotinylated primary antibody, followed by detection with streptavidin conjugated to this compound, or more commonly, by using this molecule to detect a streptavidin-conjugated secondary antibody. For direct detection, a streptavidin-Cy5 conjugate would be used.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. chempep.com [chempep.com]
- 11. PROTAC Linkers | BroadPharm [broadpharm.com]
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. This bifunctional molecule, incorporating a biotin (B1667282) moiety for high-affinity binding to streptavidin, a Cy5 fluorophore for sensitive detection, and polyethylene (B3416737) glycol (PEG) linkers for enhanced solubility and reduced steric hindrance, is a valuable tool in various life science and drug discovery applications.
Core Properties and Quantitative Data
This compound is a versatile reagent characterized by its specific chemical and physical properties. The following table summarizes key quantitative data for this compound and provides a comparison with other relevant biotin-Cy5 conjugates.
| Property | This compound | Sulfo-Cy5-PEG3-biotin | Cy5 Biotin |
| CAS Number | 2107273-68-5[1][2][3][4] | Not specified | Not specified |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S[1][2] | C₄₈H₆₅N₆KO₁₁S₃[5] | C₅₁H₇₂N₆S₄O₁₅[6] |
| Molecular Weight ( g/mol ) | 982.71[1] | 1037.36[5] | 1136.39[7][8][9] |
| Excitation Maximum (nm) | ~649 | 646[5][10][11] | 649[8][12] |
| Emission Maximum (nm) | ~667 | 662[5][10][11] | 671[8][12] |
| Extinction Coefficient (M⁻¹cm⁻¹) | Not specified | 271,000[5][11] | 250,000[7][8][12][13] |
Chemical Structure
The chemical structure of this compound is defined by its three key components: the biotin headgroup, the Cy5 fluorophore, and the intervening PEG linkers. The m-PEG4 and biotin-PEG3 chains enhance the molecule's hydrophilicity and provide spatial separation between the biotin and Cy5 moieties, which is crucial for maintaining their respective functionalities.
References
- 1. This compound [myskinrecipes.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. N-(m-PEG4)-N'-(生物素-PEG3)-Cy5 - CAS:2107273-68-5 - 阿镁生物 [amaybio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfo-Cyanine 5-PEG3-Biotin (A270298) | Antibodies.com [antibodies.com]
- 6. Cy5 Biotin | CymitQuimica [cymitquimica.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. chemimpex.com [chemimpex.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 12. Cy5 Biotin | BroadPharm [broadpharm.com]
- 13. Cy5 Biotin | AxisPharm [axispharm.com]
A Technical Guide to Cy5 Dye: Spectra, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) is a synthetic, five-carbon chain indocarbocyanine dye that has become an indispensable tool in biological and biomedical research. As a member of the cyanine (B1664457) dye family, it is renowned for its high molar extinction coefficient, resulting in exceptionally bright fluorescence.[1] Cy5 fluoresces in the far-red region of the electromagnetic spectrum, a key advantage that significantly minimizes autofluorescence from endogenous biomolecules in cells and tissues, thereby providing an excellent signal-to-noise ratio.[1][2] This guide provides a comprehensive overview of the spectral properties of Cy5 and its sulfonated variant, detailed experimental protocols for its major applications, and logical workflows to assist researchers in optimizing its use.
Core Spectral and Physicochemical Properties
The efficiency and utility of a fluorophore are defined by its quantitative spectral and physical characteristics. Cy5 is valued for its brightness and photostability.[3] For applications in aqueous buffers, a sulfonated version, Sulfo-Cy5, is available, which significantly enhances water solubility without compromising its spectral characteristics.[4][5] The core properties of both standard Cy5 and Sulfo-Cy5 are summarized below.
| Property | Cy5 | Sulfo-Cy5 | Unit | References |
| Excitation Maximum (λex) | ~649 - 651 | ~646 - 648 | nm | [1][5][6][7] |
| Emission Maximum (λem) | ~666 - 670 | ~662 - 671 | nm | [1][5][6][7] |
| Molar Extinction Coefficient (ε) | ~250,000 | ~250,000 - 271,000 | M⁻¹cm⁻¹ | [1][5][6][8] |
| Quantum Yield (Φ) | ~0.20 - 0.27 | ~0.28 | - | [1][6][9] |
| Recommended Laser Lines | 633, 647 | 633, 647 | nm | [1][8][10] |
| Solubility | Good in DMSO, DMF | High in Water | - | [5][11] |
| Cell Permeability | Hydrophobic, prone to non-specific binding | Cell-impermeable | - | [5] |
Mandatory Visualization: Experimental Workflows
Diagram 1: Antibody Labeling with Cy5 NHS Ester
This diagram outlines the fundamental workflow for conjugating a Cy5 N-hydroxysuccinimide (NHS) ester to a primary antibody, a common procedure for preparing custom fluorescent reagents.
Caption: Workflow for Cy5 NHS ester conjugation to a primary antibody.
Diagram 2: Immunofluorescence Staining Protocol
This diagram illustrates the sequential steps for performing an immunofluorescence (IF) assay using a Cy5-conjugated secondary antibody to detect a target antigen in fixed cells.
Caption: Standard workflow for indirect immunofluorescence staining.
Experimental Protocols
Protocol 1: Labeling Antibodies with Cy5 NHS Ester
This protocol describes the covalent conjugation of a Cy5 NHS ester to primary amino groups (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer like PBS).
-
Cy5 NHS Ester or Sulfo-Cy5 NHS Ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][11]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[2][12]
-
Purification: Gel filtration column (e.g., Sephadex G-25).[10]
-
Storage Buffer: PBS with 0.1% BSA and sodium azide.
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer (e.g., PBS) prior to labeling.[10] Adjust the final antibody concentration to 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[10]
-
Reaction Setup: A starting molar dye-to-protein ratio of 8:1 to 12:1 is recommended for IgG antibodies.[10][12] Add the calculated volume of the Cy5 stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10][13]
-
Purification: Separate the Cy5-conjugated antibody from unreacted dye using a pre-equilibrated gel filtration column.[10]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5). The molar extinction coefficient for Cy5 at ~650 nm is 250,000 M⁻¹cm⁻¹.[1][10]
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.[14]
Protocol 2: Fluorescent Western Blotting
This protocol outlines the use of a Cy5-conjugated secondary antibody for quantitative protein detection on a membrane.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the protein of interest.
-
Cy5-conjugated secondary antibody.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Fluorescent imaging system with appropriate laser lines and emission filters.
Methodology:
-
Blocking: Following protein transfer, block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the membrane for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation, protected from light.
-
Final Washes: Decant the secondary antibody solution and wash the membrane at least three times for 5-10 minutes each with TBST, protected from light.[16]
-
Imaging: Do not allow the membrane to dry. Image the blot using a digital imager equipped with a laser or light source capable of exciting Cy5 (e.g., 635 nm or 647 nm) and an emission filter appropriate for its spectrum (e.g., 670 nm). The signal from Cy5 is stable, allowing for quantitative analysis.[17][18]
Protocol 3: Flow Cytometry Cell Staining
This protocol provides a general procedure for staining suspended cells with a Cy5-conjugated antibody for analysis by flow cytometry.
Materials:
-
Cell suspension (up to 1 x 10⁶ cells per sample).
-
Cy5-conjugated primary antibody.
-
Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).[19]
-
FACS tubes.
-
(Optional) Viability dye to exclude dead cells.
Methodology:
-
Cell Preparation: Harvest and wash cells once with ice-cold Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C.[10][19]
-
Resuspension: Resuspend the cell pellet and adjust the concentration to approximately 1 x 10⁷ cells/mL. Aliquot 100 µL (1 x 10⁶ cells) into each FACS tube.[19]
-
Staining: Add the predetermined optimal amount of Cy5-conjugated antibody to the cell suspension. Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.[19]
-
Washing: Add 2-3 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Decant the supernatant. Repeat the wash step twice to remove unbound antibody.[10][19]
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.[10]
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.[10] Collect the Cy5 emission signal using an appropriate filter, such as a 660/20 bandpass filter.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. acebiolab.com [acebiolab.com]
- 12. interchim.fr [interchim.fr]
- 13. drmr.com [drmr.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. bu.edu [bu.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a cornerstone technology, enabling the precise chemical coupling of molecules to create novel entities with enhanced functionalities. Central to many of these advancements is the use of Polyethylene Glycol (PEG) spacers. These flexible, hydrophilic linkers are not merely inert connectors; they are critical modulators of a bioconjugate's physicochemical and biological properties. This technical guide provides a comprehensive exploration of the role of PEG spacers in bioconjugation, offering insights into their impact on pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the practical knowledge required to harness the full potential of PEGylation technology.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units. When used as a spacer in bioconjugation, it imparts several beneficial properties to the resulting conjugate.[1][2]
-
Increased Hydrophilicity and Solubility: Many therapeutic payloads, such as small molecule drugs, are hydrophobic. The hydrophilic nature of PEG spacers significantly enhances the water solubility of the entire bioconjugate, preventing aggregation and improving formulation stability.[1][3]
-
Reduced Immunogenicity: The PEG chain creates a hydration shell around the bioconjugate, which can mask immunogenic epitopes on the protein or drug, thereby reducing the likelihood of an adverse immune response.[3]
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of the bioconjugate. This increased size reduces renal clearance, leading to a longer circulation half-life in the bloodstream and allowing for less frequent dosing.[4][5]
-
Steric Hindrance: The flexible PEG chain can provide steric hindrance, protecting the bioconjugate from proteolytic degradation and preventing non-specific interactions with other molecules or cells.[3]
-
Tunable Length: PEG spacers are available in a wide range of discrete lengths, allowing for precise control over the distance between the conjugated molecules. This is crucial for optimizing binding affinity and biological activity.[3]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key properties.
| Bioconjugate | PEG Spacer Length | IC50 (nM) | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [6] |
| PEG3 | 3.9 ± 0.3 | [6] | |
| PEG4 | 5.4 ± 0.4 | [6] | |
| PEG6 | 5.8 ± 0.3 | [6] | |
| Table 1: Effect of Mini-PEG Spacer Length on the IC50 of Bombesin (B8815690) Antagonists. This table shows that for this specific bombesin antagonist, increasing the "mini-PEG" spacer length from 2 to 6 units resulted in a slight increase in the IC50 value, indicating a modest decrease in binding affinity.[6] |
| Bioconjugate | PEG Spacer Length | Hydrophilicity (logD) | Serum Stability (T1/2 in min) | Reference |
| Bombesin Antagonist | PEG2 | -1.95 | 246 ± 4 | [7] |
| PEG6 | - | 584 ± 20 | [7] | |
| PEG12 | -2.22 | - | [7] | |
| Table 2: Influence of PEG Spacer Length on Hydrophilicity and Serum Stability of Bombesin-Based Radiotracers. This table demonstrates that increasing the PEG spacer length enhances the hydrophilicity (lower logD value) and significantly improves the serum stability of the radiolabeled bombesin antagonists.[7] |
| Bioconjugate | PEG Chain Length (kDa) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Half-Life (h) | Reference |
| Folate-linked Liposomes | 2 | - | - | [8] |
| 5 | - | - | [8] | |
| 10 | - | Significantly | [8] | |
| Human Serum Albumin | 5 | - | - | [9] |
| 10 | - | - | [9] | |
| 20 (linear) | - | - | [9] | |
| 20 (branched) | - | - | [9] | |
| Table 3: Impact of PEG Spacer Length on In Vivo Performance and Hydrodynamic Radius. The study on folate-linked liposomes showed that a longer PEG linker (10 kDa) led to significantly increased tumor accumulation in vivo, resulting in enhanced antitumor activity.[8] The study on Human Serum Albumin (HSA) demonstrated a linear increase in the hydrodynamic radius with increasing PEG molecular weight.[9] |
Key Experimental Protocols
Protocol 1: NHS-Ester Mediated PEGylation of a Protein
This protocol describes the covalent attachment of an amine-reactive PEG-NHS ester to a protein, a common method for bioconjugation.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and use SEC to assess the purity and aggregation state. The degree of PEGylation can be determined using methods like MALDI-TOF mass spectrometry or by specific assays for PEG.
Protocol 2: Copper-Free Click Chemistry for Bioconjugation
This protocol outlines the conjugation of an azide-modified biomolecule to a strained alkyne (e.g., DBCO)-functionalized PEG spacer, a highly efficient and bioorthogonal reaction.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide)
-
DBCO-PEG-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Desalting column
Methodology:
-
Preparation of DBCO-PEGylated Molecule:
-
Dissolve the molecule to be functionalized with the PEG spacer in the amine-free buffer.
-
Dissolve the DBCO-PEG-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the molecule solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the DBCO-PEGylated molecule using a desalting column to remove excess reagent.
-
-
Click Reaction:
-
Mix the purified DBCO-PEGylated molecule with the azide-modified biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4) at a 1:1 or 1.2:1 molar ratio.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final bioconjugate using size-exclusion chromatography or another appropriate chromatographic method to remove any unreacted components.
-
Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Mandatory Visualizations
Signaling Pathway: PEGylated G-CSF (Pegfilgrastim)
Pegfilgrastim is a PEGylated form of recombinant human granulocyte colony-stimulating factor (G-CSF) that stimulates the production of neutrophils.[5][10][11] Upon binding to the G-CSF receptor (G-CSFR) on myeloid progenitor cells, it activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, leading to proliferation, differentiation, and survival of neutrophils.[10][11]
Caption: G-CSF Signaling Pathway Activated by Pegfilgrastim.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Development and Characterization
This workflow outlines the key steps involved in the development and characterization of an antibody-drug conjugate (ADC), a therapeutic modality that utilizes a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.
Caption: General workflow for ADC development and characterization.
Conclusion
PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile means to enhance the therapeutic properties of a wide range of biomolecules. By carefully selecting the appropriate PEG spacer length and conjugation chemistry, researchers can optimize the solubility, stability, pharmacokinetics, and efficacy of their bioconjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to make informed decisions in the design and execution of their bioconjugation strategies. As our understanding of the intricate interplay between PEG spacers and biological systems continues to grow, so too will the potential for developing next-generation therapeutics with improved patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PEG‐rhG‐CSF for Neutropenia | Biopharma PEG [biochempeg.com]
- 6. mdpi.com [mdpi.com]
- 7. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pegfilgrastim-Jmdb? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescently labeled biotin (B1667282) derivative commonly used in various biological assays. Understanding these properties is critical for its effective use in applications such as fluorescence microscopy, flow cytometry, and other sensitive detection methods.
Chemical Structure and Properties
This compound is a complex molecule that incorporates a biotin moiety for specific binding to streptavidin and avidin, a Cy5 fluorescent dye for detection, and two polyethylene (B3416737) glycol (PEG) linkers to improve solubility and reduce steric hindrance.
Diagram of Molecular Relationship
Caption: Molecular components of the compound.
Solubility
The solubility of this compound is influenced by the properties of its constituent parts. The PEG linkers are hydrophilic and are intended to enhance the aqueous solubility of the otherwise hydrophobic Cy5 dye.
Experimental Protocol for Solubility Assessment:
A standard method for determining solubility involves preparing a stock solution and then making serial dilutions in the desired solvent.
-
Stock Solution Preparation: Dissolve a pre-weighed amount of the compound in a small volume of an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution Preparation: Dilute the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to the final desired concentration.
-
Solubility Determination: Observe the solution for any precipitation. The highest concentration that remains clear is considered the solubility limit in that specific solvent.
Workflow for Solubility Testing
Caption: Workflow for experimental solubility testing.
Stability
The stability of the compound is crucial for obtaining reliable and reproducible experimental results. Key factors affecting its stability include temperature, pH, and exposure to light.
Experimental Protocol for Stability Assessment:
-
Sample Preparation: Prepare solutions of the compound in different buffers with varying pH values.
-
Incubation: Store the samples under different temperature conditions (e.g., 4°C, room temperature, 37°C) and with or without light exposure.
-
Analysis: At various time points, measure the fluorescence intensity and absorbance of the samples using a spectrophotometer or fluorometer to assess degradation.
Factors Influencing Compound Stability
Caption: Key factors affecting compound stability.
Application in Streptavidin-Biotin Binding Assays
A primary application of this compound is in assays that utilize the high-affinity interaction between biotin and streptavidin. The Cy5 fluorophore allows for sensitive detection and quantification.
Signaling Pathway in a Typical Assay
Caption: Use in a streptavidin-biotin assay.
The Unrivaled Affinity: A Technical Guide to the Streptavidin-Biotin Interaction
For Researchers, Scientists, and Drug Development Professionals
The bond forged between streptavidin and biotin (B1667282) stands as a paragon of non-covalent interactions in nature, renowned for its extraordinary strength, specificity, and stability. This technical guide provides an in-depth exploration of the core mechanism underpinning this remarkable interaction, offering quantitative data, detailed experimental methodologies, and visual representations to support researchers, scientists, and drug development professionals in leveraging this powerful biological tool.
The Structural Basis of an Unbreakable Bond
At the heart of this interaction lies the unique architecture of the streptavidin protein and the complementary structure of the biotin molecule. Streptavidin, a homotetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each meticulously crafted to form a deep binding pocket for a single biotin molecule.[1] This tetrameric structure, with a total molecular weight of approximately 53.6 kDa, is exceptionally stable, resisting denaturation by heat, extreme pH, organic solvents, and proteolytic enzymes.[2]
Each monomeric subunit of streptavidin is composed of an eight-stranded antiparallel β-barrel. The biotin-binding site is a deep pocket within this barrel, fashioned from residues from a single subunit and a critical tryptophan residue (Trp120) from an adjacent subunit. This inter-subunit contribution to the binding pocket underscores the importance of the tetrameric assembly for achieving the high-affinity interaction.
Biotin, also known as vitamin B7, is a small heterocyclic molecule with a ureido ring fused to a tetrahydrothiophene (B86538) ring and a valeric acid side chain.[3][4] This structure allows for a precise and extensive network of interactions within the streptavidin binding pocket.
Quantitative Insights into Binding Affinity and Kinetics
The streptavidin-biotin interaction is characterized by an exceptionally low dissociation constant (Kd), typically in the femtomolar (10⁻¹⁵ M) to picomolar (10⁻¹³ M) range, making it one of the strongest non-covalent bonds known.[5] This high affinity is a product of a rapid association rate (kon) and an extremely slow dissociation rate (koff).
The following tables summarize the key quantitative data for the streptavidin-biotin interaction, providing a comparative overview for researchers.
Table 1: Kinetic Parameters of the Streptavidin-Biotin Interaction
| Parameter | Value | Method | Reference |
| Association Rate Constant (k_on) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Droplet Microfluidics | [6] |
| 5.50 ± 0.08 x 10⁸ M⁻¹s⁻¹ | Silicon Nanowire Biosensor | [7] | |
| 1.3 ± 0.3 x 10⁷ M⁻¹s⁻¹ | Stopped-flow fluorescence | [8] | |
| Dissociation Rate Constant (k_off) | 3.10 ± 0.07 x 10⁻⁵ s⁻¹ | Silicon Nanowire Biosensor | [7] |
| Varies with temperature (e.g., faster at higher temps) | ESI-MS | [9] | |
| Dissociation Constant (K_d) | ~10⁻¹⁴ - 10⁻¹⁵ M | General | [10] |
| 10⁻¹³ - 10⁻¹⁶ M | General | [5] | |
| 56 fM | Silicon Nanowire Biosensor | [7] |
Table 2: Thermodynamic Parameters of the Streptavidin-Biotin Interaction at Various Temperatures
| Temperature (°C) | K_d (M) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | TΔS (kcal/mol) |
| 2 | 1.00 x 10⁻⁹ | -11.33 | 3.67 | 0.05 | 15.01 |
| 6 | 1.00 x 10⁻⁹ | -11.49 | |||
| 10 | 1.00 x 10⁻⁹ | ||||
| 15 | |||||
| 20 | 1.00 x 10⁻⁹ | ||||
| 25 | -11.1 (approx.) | -21.1 (approx.) | -33.5 (approx.) | -10.0 (approx.) | |
| 30 | 1.00 x 10⁻⁷ | ||||
| 35 | 1.00 x 10⁻⁵ | ||||
| 40 | 1.00 x 10⁻⁴ |
Data in this table is sourced from a study by Mphahlele et al. (2020) using Isothermal Titration Calorimetry.[2][11] The study found the interaction to be spontaneous at all tested temperatures (negative ΔG). It is enthalpy-driven at higher temperatures (30-40°C) and becomes entropy-driven at lower temperatures.[2][11] Another study reported a ΔH of -23 kcal/mol for the streptavidin-biotin interaction.[3]
The Molecular Mechanism of Interaction
The extraordinary affinity of streptavidin for biotin is a result of a combination of factors, including extensive hydrogen bonding, hydrophobic interactions, and a significant conformational change in the streptavidin structure upon biotin binding.
The Network of Interactions
Upon entering the binding pocket, the biotin molecule becomes deeply buried and engages in a dense network of hydrogen bonds and van der Waals contacts with the surrounding amino acid residues. Key residues involved in this interaction include:
-
Asp128: Forms a crucial hydrogen bond with one of the ureido NH groups of biotin.
-
Ser27, Tyr43, Asn49, Ser88: Also participate in the hydrogen bond network with the ureido and thiophene (B33073) rings of biotin.
-
Trp79, Trp92, Trp108, Trp120: Aromatic residues that create a hydrophobic environment around the biotin molecule, contributing significantly to the binding energy.
The following diagram illustrates the key interactions within the binding pocket.
Caption: Key amino acid residues in the streptavidin binding pocket interacting with biotin.
The Role of Conformational Change
A critical aspect of the high-affinity binding is the conformational change that occurs in a flexible loop (residues 45-53) of streptavidin upon biotin binding. In the absence of biotin (apo-streptavidin), this loop is typically in an "open" and disordered state. Upon biotin binding, this loop closes over the entrance to the binding pocket, effectively "locking" the biotin molecule in place. This induced-fit mechanism contributes to the extremely slow dissociation rate of the complex.
The following diagram illustrates this conformational change.
Caption: The induced-fit mechanism of streptavidin-biotin binding.
Experimental Protocols for Characterizing the Interaction
A variety of biophysical techniques are employed to quantify the kinetics and thermodynamics of the streptavidin-biotin interaction. Below are overviews of the methodologies for three key experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).
Methodology Overview:
-
Sample Preparation:
-
Prepare a solution of streptavidin (typically in the low micromolar range, e.g., 40 µM) in a suitable buffer (e.g., PBS).
-
Prepare a solution of biotin at a significantly higher concentration (e.g., 750 µM) in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the streptavidin solution into the sample cell of the ITC instrument.
-
Load the biotin solution into the injection syringe.
-
Set the experimental temperature. Data can be collected at various temperatures (e.g., 2°C to 40°C) to determine the heat capacity change (ΔCp).[2][11]
-
Perform a series of small, sequential injections of the biotin solution into the streptavidin solution while continuously monitoring the heat change. A typical injection volume is 5 µL with a 200-second interval between injections.[2][11]
-
Stir the sample cell continuously (e.g., at 75 rpm) to ensure proper mixing.[2][11]
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of biotin to streptavidin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site independent binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RTln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
The following diagram outlines the workflow for an ITC experiment.
Caption: A generalized workflow for an ITC experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd).
Methodology Overview:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a carboxymethylated dextran (B179266) surface).
-
Immobilize streptavidin onto the sensor surface using standard amine coupling chemistry.
-
-
SPR Experiment:
-
Equilibrate the sensor surface with running buffer (e.g., PBS).
-
Inject a series of concentrations of biotin over the sensor surface and monitor the change in the SPR signal (association phase).
-
Switch back to running buffer and monitor the decrease in the SPR signal as the biotin dissociates from the streptavidin (dissociation phase).
-
Regenerate the sensor surface if necessary, although the streptavidin-biotin interaction is essentially irreversible, so this step is often omitted or a fresh surface is used.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
The following diagram outlines the workflow for an SPR experiment.
Caption: A generalized workflow for an SPR experiment.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. It provides the ultimate structural detail of the streptavidin-biotin interaction.
Methodology Overview:
-
Protein Purification and Crystallization:
-
Express and purify recombinant core streptavidin.
-
For the complex, incubate the purified streptavidin with an excess of biotin.
-
Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Crystals of the streptavidin-biotin complex have been grown from solutions containing ammonium (B1175870) sulfate, sodium acetate, and NaCl at pH 4.5.[4]
-
-
Data Collection:
-
Harvest the crystals and cryo-protect them.
-
Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group. The streptavidin-biotin complex has been crystallized in the I222 space group.[4]
-
Solve the phase problem using methods such as molecular replacement (using a known streptavidin structure) or multiwavelength anomalous diffraction (MAD).
-
Build an atomic model of the streptavidin-biotin complex into the electron density map.
-
Refine the model to obtain a final, high-resolution structure. Atomic resolution structures of the complex have been solved to 0.95 Å.
-
The following diagram outlines the workflow for X-ray crystallography.
Caption: A generalized workflow for X-ray crystallography.
Conclusion
The streptavidin-biotin interaction is a testament to the precision and power of molecular recognition in biology. Its exceptional affinity, specificity, and robustness have made it an indispensable tool in a vast array of applications, from immunoassays and affinity chromatography to targeted drug delivery and nanotechnology. A thorough understanding of the structural, kinetic, and thermodynamic principles governing this interaction, as outlined in this guide, is paramount for its effective and innovative application in research, diagnostics, and therapeutics.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. aimspress.com [aimspress.com]
- 3. Thermodynamics of the binding of biotin and some analogues by avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptavidin and its biotin complex at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 11. rcsb.org [rcsb.org]
Illuminating Biology: A Technical Guide to the Synthesis of Fluorescently Labeled Biotin Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and application of fluorescently labeled biotin (B1667282) reagents. These powerful tools are indispensable in modern biological research and drug discovery, enabling the sensitive and specific detection and tracking of biomolecules. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate the successful implementation of these techniques in the laboratory.
Core Concepts in Fluorescent Biotin Labeling
Fluorescently labeled biotin reagents combine the high-affinity interaction of biotin and avidin (B1170675) (or streptavidin) with the sensitivity of fluorescence detection. This synergy allows for robust and versatile labeling of proteins, nucleic acids, and other biomolecules for a wide array of applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and in situ hybridization.[1]
The synthesis of these reagents involves the covalent conjugation of a fluorescent dye to a biotin molecule, often incorporating a spacer arm to minimize steric hindrance and maintain the biological activity of the labeled molecule.[2] The choice of fluorescent dye and the chemical strategy for conjugation are critical factors that influence the properties and performance of the final probe.
Synthesis of Fluorescently Labeled Biotin Reagents: Key Chemical Strategies
The two most prevalent methods for synthesizing fluorescently labeled biotin reagents are through the use of amine-reactive N-hydroxysuccinimide (NHS) esters and via "click chemistry."
Amine-Reactive NHS Ester Chemistry
This is a widely used method for labeling molecules containing primary amines, such as the lysine (B10760008) residues in proteins. The synthesis involves a two-step process: first, the activation of a carboxylic acid group on the fluorescent dye with N-hydroxysuccinimide (NHS) to form an NHS ester, and second, the reaction of the NHS ester with an amine-functionalized biotin derivative.
Experimental Protocol: Synthesis of a Fluorescein-Biotin NHS Ester
Materials:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-hydroxysuccinimide (NHS)
-
Biotin-amine (e.g., Biotin-PEG-amine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Toluene
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Fluorescein:
-
Dissolve 5(6)-carboxyfluorescein in anhydrous DMF.
-
Add DIC and NHS to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the fluorescein-NHS ester.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification of Fluorescein-NHS Ester:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the fluorescein-NHS ester using silica gel column chromatography with a solvent system such as ethyl acetate/toluene.[3]
-
-
Conjugation to Biotin-Amine:
-
Dissolve the purified fluorescein-NHS ester in anhydrous DMF.
-
In a separate tube, dissolve biotin-amine in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Slowly add the fluorescein-NHS ester solution to the biotin-amine solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
-
Purification of Fluorescein-Biotin Conjugate:
-
Purify the final product by size-exclusion chromatography or HPLC to remove unreacted starting materials.
-
Workflow for NHS Ester-Based Synthesis of Fluorescent Biotin
References
- 1. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Far-Red Fluorescent Dyes: A Technical Guide to Advanced Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize complex biological processes within living systems is paramount to advancing our understanding of health and disease. In recent years, far-red fluorescent dyes have emerged as indispensable tools, offering significant advantages over traditional fluorophores for a myriad of applications in biological research and drug development. Their unique spectral properties enable deeper tissue penetration, reduced phototoxicity, and minimal background autofluorescence, paving the way for clearer, more sensitive, and longer-term imaging experiments. This in-depth technical guide explores the core applications of far-red fluorescent dyes in biology, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Advantages of Far-Red Fluorescence
Far-red and near-infrared (NIR) fluorescent dyes, typically with excitation and emission maxima between 630-750 nm and 650-900 nm respectively, offer several key advantages for biological imaging:
-
Reduced Autofluorescence: Biological tissues and cells contain endogenous molecules, such as collagen, NADH, and flavins, that fluoresce in the blue to green spectral regions. By shifting excitation and emission to the far-red spectrum, interference from this natural autofluorescence is significantly minimized, leading to a higher signal-to-noise ratio.[1][2]
-
Deeper Tissue Penetration: Light scattering and absorption by biological components like hemoglobin and melanin (B1238610) are less pronounced at longer wavelengths.[3] This allows for deeper imaging into tissues and even whole organisms, a crucial feature for in vivo studies.[2][4]
-
Lower Phototoxicity and Photobleaching: Far-red light is less energetic than shorter wavelength light, resulting in reduced phototoxicity and less damage to living cells during prolonged imaging sessions.[2][3] Additionally, many far-red dyes exhibit greater photostability compared to their shorter-wavelength counterparts.[5]
-
Multiplexing Capabilities: The distinct spectral properties of far-red dyes allow for their seamless integration into multicolor imaging experiments with other fluorophores, such as green and red fluorescent proteins, with minimal spectral overlap.[6]
Quantitative Properties of Common Far-Red Fluorescent Dyes
The selection of an appropriate far-red dye is critical and depends on the specific application and available instrumentation. The following table summarizes the key photophysical properties of several commonly used far-red fluorescent dyes to facilitate comparison. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Key Applications |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | 89,100 | Immunofluorescence, Flow Cytometry, Super-Resolution Microscopy |
| Cy5 | 649 | 670 | 250,000 | 0.28 | 70,000 | Immunofluorescence, DNA/RNA labeling, Flow Cytometry |
| ATTO 647N | 647 | 669 | 150,000 | 0.65 | 97,500 | Super-Resolution Microscopy (STED, STORM), Single-Molecule Imaging |
| CellTrace™ Far Red | 630 | 661 | Not specified | Not specified | Not specified | Cell Proliferation Assays (Flow Cytometry) |
| DRAQ5™ | 646 | 697 | Not specified | Not specified | Not specified | Nuclear Staining (Fixed and Live Cells), Flow Cytometry |
| SiR (Silicon-Rhodamine) | 652 | 674 | 100,000 | 0.40 | 40,000 | Live-Cell Super-Resolution Microscopy, Cytoskeleton Imaging |
| DyLight 650 | 652 | 672 | 250,000 | 0.10 | 25,000 | Immunofluorescence, Western Blotting |
Note: Photophysical properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule). The values presented here are generally accepted values in aqueous buffers.
Key Applications and Experimental Protocols
Far-red fluorescent dyes are versatile tools employed in a wide range of biological applications. Below are detailed protocols for some of the most common techniques.
Immunofluorescence Staining of Fixed Cells with Alexa Fluor 647
This protocol describes the use of an Alexa Fluor 647-conjugated secondary antibody for the detection of a target protein in fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Alexa Fluor 647-conjugated secondary antibody
-
Nuclear counterstain (optional, e.g., DAPI)
-
Mounting medium
Protocol:
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Incubate with fixation solution for 10-15 minutes at room temperature.
-
Wash three times with PBS.[5]
-
-
Permeabilization (for intracellular targets):
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.[5]
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.[7]
-
Wash three times with PBS.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Seal the edges and store at 4°C, protected from light, until imaging.
-
Cell Proliferation Assay using CellTrace™ Far Red
This protocol outlines the use of CellTrace™ Far Red dye to monitor cell proliferation via dye dilution in flow cytometry.[8]
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
PBS
-
CellTrace™ Far Red stock solution (in DMSO)
-
Flow cytometer with a 633 nm or 635 nm laser
Protocol:
-
Cell Preparation:
-
Harvest and wash cells, then resuspend in PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Quenching and Washing:
-
Add at least five volumes of complete culture medium to the stained cells to quench the reaction.
-
Incubate for 5 minutes at room temperature.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells once with complete culture medium.
-
-
Cell Culture and Analysis:
-
Resuspend the cells in fresh, pre-warmed complete culture medium and culture under desired conditions.
-
At various time points, harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the fluorescence intensity, appearing as distinct peaks on the histogram.[8]
-
Visualizing Cellular Dynamics: Signaling Pathways and Workflows
Far-red fluorescent dyes are instrumental in dissecting complex cellular processes. The following diagrams, generated using the DOT language, illustrate key applications in visualizing signaling pathways and experimental workflows.
GPCR Internalization Pathway
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cell signaling. Their internalization is a key mechanism for signal desensitization and regulation. Far-red fluorescently labeled ligands or antibodies can be used to track receptor trafficking.[1][10][11]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Fluorescent probes, including those in the far-red spectrum, can be used to monitor the activation and translocation of key kinases in this pathway.[12][13]
Experimental Workflow for Super-Resolution Microscopy of the Cytoskeleton
Super-resolution microscopy techniques, such as STED and STORM, can overcome the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail. Far-red dyes are well-suited for these techniques due to their photostability and distinct spectral properties. This workflow outlines the key steps for imaging the actin cytoskeleton using a far-red phalloidin (B8060827) conjugate.[14][15][16][17]
Conclusion
Far-red fluorescent dyes have revolutionized biological imaging, offering researchers the ability to probe deeper, with greater clarity and for longer durations, into the intricate workings of living systems. The continued development of novel far-red probes with enhanced brightness, photostability, and targeting specificity will undoubtedly further expand the frontiers of biological discovery. By understanding the fundamental properties of these dyes and employing optimized experimental protocols, researchers can fully harness their potential to unravel complex biological questions and accelerate the pace of scientific and medical innovation.
References
- 1. Red and far-red cleavable fluorescent dyes for self-labelling enzyme protein tagging and interrogation of GPCR co-internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 3. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luminicell.com [luminicell.com]
- 5. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 6. web-api.polscientific.com [web-api.polscientific.com]
- 7. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTrace Far Red Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. CellTrace™ Far Red Cell Proliferation Kit, for flow cytometry, 20 assays - FAQs [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamics of the Ras/ERK MAPK cascade as monitored by fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells [frontiersin.org]
- 15. Focusing super resolution on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Super-resolution imaging for monitoring cytoskeleton dynamics - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. experts.umn.edu [experts.umn.edu]
The Crucial Connector: An In-Depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[1] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of protein degradation.[2][3] This technical guide provides a comprehensive overview of PROTAC linkers, their components, and their profound impact on the development of this promising therapeutic modality.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's endogenous ubiquitin-proteasome system (UPS), the primary machinery for protein degradation.[4] A PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity.[5][] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another cycle of degradation.[4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[5]
Anatomy of a PROTAC: More Than Just a Sum of its Parts
A PROTAC molecule is a tripartite entity, with each component playing a distinct and crucial role:
-
Warhead: This is the ligand that specifically binds to the protein of interest (POI). The choice of warhead determines the target of the PROTAC.
-
E3 Ligase Ligand: This component recruits a specific E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3]
-
Linker: The linker is the chemical scaffold that connects the warhead and the E3 ligase ligand. Its composition, length, and attachment points are critical for the PROTAC's overall activity.[]
The Role of the Linker: A Critical Modulator of PROTAC Efficacy
The linker is not merely a passive spacer; it actively influences the PROTAC's biological activity in several ways:
-
Ternary Complex Formation and Stability: The linker's length and flexibility dictate the relative orientation of the POI and the E3 ligase within the ternary complex. An optimal linker facilitates favorable protein-protein interactions, leading to a stable and productive complex for ubiquitination.[7]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[8] For example, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while more rigid structures can improve conformational stability.[8]
-
Selectivity: In some cases, modifying the linker can impart selectivity for degrading one protein over another, even when the warhead binds to multiple targets.[3]
Linker Composition and its Impact on Degradation
The chemical nature of the linker significantly impacts a PROTAC's performance. Common linker types include:
-
Alkyl Chains: These are flexible linkers that are synthetically tractable.[]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic and can improve the solubility and cell permeability of PROTACs.[]
-
Rigid Linkers: These linkers, which may contain cyclic structures or double/triple bonds, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[]
The following table summarizes the impact of linker composition on the degradation of TANK-binding kinase 1 (TBK1).
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| 21-atom linker | 3 | 96 | [9] |
| 29-atom linker | 292 | 76 | [9] |
The Criticality of Linker Length
The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[7] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[7]
The table below illustrates the effect of linker length on the degradation of Estrogen Receptor α (ERα).
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 9 | ~50 | >10 | [9][10] |
| 12 | ~75 | ~5 | [9][10] |
| 16 | ~95 | ~1 | [9][10] |
| 19 | ~70 | ~5 | [9][10] |
| 21 | ~60 | >10 | [9][10] |
Experimental Protocols for PROTAC Evaluation
The development and optimization of PROTACs rely on a suite of robust biochemical and cellular assays.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[11][12] It is widely used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[13][14]
Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto a sensor chip.[13]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff).[13]
-
Separately, determine the binary binding affinity of the PROTAC for the POI.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase to measure the kinetics and affinity of ternary complex formation.[13]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[11]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[4]
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase complex (e.g., CRL4-CRBN)
-
Ubiquitin
-
ATP
-
Purified POI
-
PROTAC (or DMSO as a vehicle control)[4]
-
-
Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 60-120 minutes).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the POI.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.[4]
-
Cellular Protein Degradation Assay: Western Blot
Western blotting is the gold-standard method for quantifying the reduction in target protein levels in cells following PROTAC treatment.[1]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[1]
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[1][2]
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From the dose-response data, determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[1]
-
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its length, composition, and rigidity profoundly influencing the molecule's therapeutic potential. A thorough understanding of the structure-activity relationships of PROTAC linkers, coupled with a robust suite of experimental assays, is essential for the rational design and optimization of this exciting new class of therapeutics. As our knowledge of the intricate interplay between the linker and the ternary complex deepens, so too will our ability to develop highly potent and selective protein degraders for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aragen.com [aragen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 molecular weight
An In-depth Technical Guide on the Molecular Weight of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This guide provides a detailed breakdown of the molecular weight for this compound, a complex molecule commonly utilized in biomedical research and diagnostics. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise molecular data for their work.
Core Molecular Properties
The compound this compound is a derivative of cyanine (B1664457) dye, featuring a biotin (B1667282) moiety for affinity binding and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and provide spacing. Its key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Weight | 982.7 g/mol [1] or 982.72 g/mol [2] | Alfa Chemistry, DC Chemicals |
| Molecular Formula | C52H76ClN5O9S[1][2] | Alfa Chemistry, DC Chemicals |
Component Molecular Weight Analysis
The final molecular weight of this compound is the sum of its constituent parts: the m-PEG4 linker, the biotin-PEG3 linker, and the Cy5 dye, accounting for atoms lost during their conjugation. While the exact synthetic route can vary, an analysis of common precursors provides insight into the final molecular weight. The table below outlines the molecular weights of representative precursor molecules.
| Component | Representative Precursor | Molecular Formula | Molecular Weight ( g/mol ) |
| m-PEG4 | m-PEG4-amine | C9H21NO4 | 207.3[3] |
| Biotin-PEG3 | Biotin-PEG3-acid | C19H33N3O7S | 447.6[4] |
| Cy5 | Cy5 NHS ester | C36H42ClN3O4 | 616.2[5] |
Note: The final molecular weight of the assembled molecule is not a simple sum of these precursors, as atoms are eliminated during the formation of amide or other covalent bonds.
Experimental Protocols
Determining the molecular weight of a specific chemical compound like this compound is typically achieved through analytical techniques rather than experimental protocols in a biological sense. The most common method is:
Mass Spectrometry:
-
Objective: To determine the precise mass-to-charge ratio of the ionized molecule, from which the molecular weight is calculated.
-
Methodology:
-
A sample of this compound is dissolved in a suitable solvent.
-
The solution is introduced into a mass spectrometer.
-
The molecules are ionized, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
The ionized molecules are then separated based on their mass-to-charge ratio in a mass analyzer.
-
A detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the molecular ion provides the molecular weight.
-
Visualization of Molecular Assembly
The following diagram illustrates the conceptual assembly of the final molecule from its primary components.
References
Methodological & Application
Application Notes and Protocols for Cell Labeling with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of cell surface proteins using the bifunctional reagent N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, presumed to be activated with an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. This reagent incorporates a Cy5 fluorophore for detection, a biotin (B1667282) tag for affinity purification or secondary detection, and polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance.
Core Principles
The labeling strategy is based on the reaction of the NHS ester moiety of the reagent with primary amines (-NH2) present on cell surface proteins, such as the side chains of lysine (B10760008) residues. This reaction forms a stable amide bond, covalently attaching the Cy5 and biotin tags to the cell surface. The labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry. The biotin tag also allows for subsequent interaction with avidin (B1170675) or streptavidin conjugates for signal amplification or cell isolation.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Specifications | Storage |
| This compound, NHS Ester | Amine-reactive succinimidyl ester | < -15°C, desiccated, protected from light |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous | Room temperature, desiccated |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Sterile, free of primary amines | 4°C |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Room temperature |
| Quenching Solution | 100 mM Glycine in PBS or 1 M Tris-HCl, pH 8.0 | 4°C |
| Cell Culture Medium | Appropriate for the cell line of interest | 4°C |
| Fetal Bovine Serum (FBS) | Heat-inactivated | -20°C |
| Cells of Interest | Suspension or adherent cells | 37°C, 5% CO2 |
| Bovine Serum Albumin (BSA) | For blocking non-specific binding | 4°C |
Protocol 1: Cell Surface Labeling
This protocol is designed for the direct labeling of primary amines on the surface of living cells.
1. Cell Preparation:
-
For adherent cells: Culture cells to 70-80% confluency in appropriate culture vessels.
-
For suspension cells: Grow cells to the desired density. Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS (pH 7.2-7.4) to remove any traces of amine-containing culture medium.[1] After the final wash, resuspend the cell pellet in ice-cold PBS.
-
Count the cells and determine viability. Adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold PBS.
2. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, NHS Ester in anhydrous DMSO.[2] This should be done immediately before use.
-
Dilute the stock solution to the desired final labeling concentration (typically 0.1-0.5 mg/mL) in ice-cold Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).[3] The optimal concentration should be determined empirically for each cell type and application.
3. Cell Labeling:
-
Add the diluted labeling reagent to the cell suspension.
-
Incubate for 30 minutes at 4°C on a rocking platform or with gentle agitation to keep the cells in suspension.[1] Incubation on ice minimizes membrane internalization of the label.
4. Quenching:
-
To stop the labeling reaction, add the Quenching Solution (100 mM Glycine in PBS or 1 M Tris-HCl, pH 8.0) and incubate for 10-15 minutes at 4°C with gentle agitation.[1][4][5] This will react with any unbound NHS esters.
-
Wash the cells three times with ice-cold PBS containing 0.5% BSA to remove excess reagent and quenched byproducts.[5] Centrifuge at 300 x g for 5 minutes for each wash.
5. Analysis:
-
The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or cell-based assays.
Data Presentation
The following table summarizes typical experimental parameters for cell surface labeling. Optimization may be required for specific cell lines and experimental goals.
| Parameter | Recommended Range | Notes |
| Cell Density | 1-2.5 x 10^7 cells/mL | Higher densities can improve labeling efficiency but may lead to aggregation. |
| Labeling Reagent Concentration | 0.1 - 1.0 mg/mL | Start with 0.25 mg/mL and titrate to find the optimal signal-to-noise ratio. |
| Incubation Time | 30 - 60 minutes | Longer times may not significantly increase signal and could affect cell viability.[6] |
| Incubation Temperature | 4°C or on ice | Minimizes internalization of the label and maintains cell viability.[1] |
| pH of Reaction Buffer | 8.0 - 9.0 | The efficiency of the NHS ester reaction is pH-dependent.[3][7] |
Visualizations
Experimental Workflow
References
- 1. Surface protein biotinylation [protocols.io]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface biotinylation [protocols.io]
- 6. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Biotin-PEG-Cy5 for Protein Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing biotin-PEG-Cy5 for the covalent labeling of proteins and their subsequent detection in various biological assays. This bifunctional reagent allows for the introduction of both a biotin (B1667282) moiety for high-affinity streptavidin-based detection and purification, and a Cy5 fluorescent dye for direct visualization. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, ensuring accessibility of both the biotin and Cy5 molecules.
I. Introduction to Biotin-PEG-Cy5 Labeling
Biotin-PEG-Cy5 is a powerful tool for protein analysis, enabling a dual-mode approach to detection and characterization. The core principle involves the reaction of an amine-reactive derivative of biotin-PEG-Cy5, typically an N-hydroxysuccinimide (NHS) ester, with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the surface of the target protein. This forms a stable covalent amide bond.
The resulting biotin-PEG-Cy5 labeled protein can be:
-
Detected directly through the fluorescence of the Cy5 dye, making it suitable for applications like fluorescence microscopy and flow cytometry.
-
Detected indirectly and with signal amplification using streptavidin or avidin (B1170675) conjugates. The exceptionally high affinity of the biotin-streptavidin interaction provides a robust and sensitive detection method for techniques such as Western blotting and ELISA.
Key Features and Advantages:
-
Dual Functionality: Enables both fluorescence-based and biotin-streptavidin-based detection.
-
High Sensitivity: The Cy5 fluorophore offers bright and photostable fluorescence in the far-red spectrum, minimizing background autofluorescence from biological samples. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, providing excellent sensitivity.
-
PEG Spacer: The flexible PEG linker improves the aqueous solubility of the labeling reagent and the resulting conjugate. It also minimizes steric hindrance, allowing for efficient binding of both streptavidin to the biotin group and interaction of the labeled protein with its binding partners.
-
Versatility: Labeled proteins can be used in a wide array of applications, including immunoassays, protein interaction studies, and cellular imaging.
II. Quantitative Data Summary
The efficiency of protein labeling and the degree of labeling (DOL) are critical parameters that can influence the outcome of downstream applications. The following tables summarize key quantitative data related to biotin-PEG-Cy5 labeling and detection.
Table 1: Spectroscopic Properties of Cy5
| Property | Value |
| Maximum Excitation (λex) | ~649 nm |
| Maximum Emission (λem) | ~670 nm |
| Molar Extinction Coefficient (ε) at λex | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.28 |
Table 2: Recommended Molar Excess of Biotin-PEG-Cy5 NHS Ester for Protein Labeling
| Protein Type | Molar Excess (Label : Protein) | Expected Degree of Labeling (DOL) |
| Antibodies (e.g., IgG) | 10-20 fold | 2-6 |
| Other Proteins (General) | 5-25 fold | Varies (dependent on lysine content) |
Note: The optimal molar excess should be determined empirically for each specific protein and application to avoid over-labeling, which can lead to protein precipitation or loss of function.[1]
III. Experimental Protocols
A. Protocol for Protein Labeling with Biotin-PEG-Cy5 NHS Ester
This protocol describes the labeling of a protein with a biotin-PEG-Cy5 NHS ester. The reaction targets primary amines on the protein.
dot
Caption: Workflow for labeling proteins with Biotin-PEG-Cy5 NHS Ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)
-
Biotin-PEG-Cy5 NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 100 mM sodium bicarbonate, pH 8.2-8.5[2]
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[2]
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the labeling reaction. If necessary, dialyze the protein against the reaction buffer.
-
-
Labeling Reagent Preparation:
-
Shortly before use, equilibrate the vial of Biotin-PEG-Cy5 NHS ester to room temperature.
-
Reconstitute the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. Vortex until fully dissolved.[2]
-
-
Labeling Reaction:
-
Add the calculated amount of the reconstituted Biotin-PEG-Cy5 NHS ester to the protein solution. A 10-20 fold molar excess of the labeling reagent to the protein is a good starting point for antibodies.[3]
-
Mix gently by pipetting.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 650 nm (for Cy5 concentration).
-
The protein concentration can be calculated using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₅₀ is the absorbance at 650 nm.
-
CF₂₈₀ is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The Cy5 concentration can be calculated using the Beer-Lambert law:
-
Cy5 Concentration (M) = A₆₅₀ / ε_Cy5
-
Where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
-
-
The DOL is the molar ratio of the dye to the protein:
-
DOL = Cy5 Concentration / Protein Concentration
-
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
B. Protocol for Detection of Biotin-PEG-Cy5 Labeled Proteins
This protocol outlines the detection of a biotin-PEG-Cy5 labeled protein on a Western blot using a streptavidin-HRP conjugate.
dot
Caption: Workflow for Western blot detection of biotinylated proteins.
Procedure:
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer (typically 1:1000 to 1:20,000) for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[6]
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate and visualize the signal using an appropriate imaging system.[6]
This protocol describes the use of a biotin-PEG-Cy5 labeled protein (e.g., an antibody) for staining cells for fluorescence microscopy.
dot
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cy5 Protein Labeling Kit, Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
Application Notes: Immunofluorescence Staining with Cy5 Conjugated Probes
Introduction to Cy5 in Immunofluorescence
Cyanine 5 (Cy5) is a synthetic, far-red fluorescent dye commonly used for labeling biomolecules in a variety of applications, including immunofluorescence (IF), flow cytometry, and FRET-based assays.[1][2][] Its key characteristic is its excitation and emission profile in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging.[1] This spectral property helps to minimize interference from autofluorescence, which is a common issue with biological specimens in the shorter wavelength regions (blue and green), thereby improving the signal-to-noise ratio and leading to clearer images.[1][4]
Cy5 can be conjugated to antibodies, typically secondary antibodies, to detect a primary antibody bound to a specific antigen.[4] This indirect detection method provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody.[5] The dye is compatible with various fluorescence microscopy techniques, including widefield, confocal, and super-resolution microscopy.[4]
Key Considerations for Using Cy5 Probes
-
Photostability : While Cy5 offers good photostability, it is susceptible to photobleaching with prolonged exposure to excitation light.[1][4] The use of an antifade mounting medium is crucial to preserve the fluorescent signal during imaging.[4][6][7] For applications requiring very high photostability, alternative dyes like Alexa Fluor 647, which is spectrally similar, may offer superior performance.[4][8]
-
Filter Sets : Optimal imaging of Cy5 requires a microscope equipped with a specific filter set. An appropriate set includes an excitation filter around 620-650 nm, a dichroic mirror around 660 nm, and an emission filter spanning approximately 660-720 nm to maximize signal detection and reduce spectral bleed-through.[4][9]
-
Controls : To ensure the validity of the results, several controls are essential. A secondary antibody-only control should be used to check for non-specific binding of the Cy5-conjugated antibody.[4] An unstained sample is necessary to assess the baseline autofluorescence of the specimen.[6] Additionally, positive and negative controls for the primary antibody are recommended to confirm its specificity and performance.[10][11]
-
Tandem Dyes : Cy5 is also used as an acceptor fluorophore in tandem dye conjugates, such as PE-Cy5. In these conjugates, energy is transferred from a donor molecule (PE) to Cy5, resulting in a large Stokes shift. It's important to note that some viability dyes, like 7-AAD, are not recommended for use with PE-Cy5 conjugates.[12]
Quantitative Data
The performance of a fluorophore is defined by its spectral properties and photophysical characteristics. Below is a summary of key quantitative data for Cy5 and a comparison with a common alternative.
Table 1: Properties of Cy5 Fluorophore
| Property | Value | Reference |
| Excitation Maximum | ~649-651 nm | [1][2][13] |
| Emission Maximum | ~670 nm | [1][2][13] |
| Solubility | Soluble in DMSO, less soluble in aqueous solutions | [1][2] |
| Laser Line Compatibility | 633 nm or 647 nm | [8][13] |
Table 2: Qualitative Comparison of Common Far-Red Fluorophores
| Feature | Cy5 | Alexa Fluor 647 |
| Brightness | Bright | Generally brighter than Cy5 in conjugates[8] |
| Photostability | Good | Generally more photostable than Cy5[4] |
| Spectrum | Spectrally equivalent to Alexa Fluor 647 | Spectrally equivalent to Cy5 |
| Autofluorescence | Low background due to far-red emission | Low background due to far-red emission |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the standard immunofluorescence workflow and a representative signaling pathway that can be studied using this technique.
Caption: A typical workflow for indirect immunofluorescence staining.
Caption: Simplified MAPK/ERK signaling pathway, often studied with IF.
Detailed Experimental Protocols
This section provides a standard protocol for immunofluorescent staining of adherent cultured cells using a Cy5-conjugated secondary antibody.
Protocol: Indirect Immunofluorescence of Adherent Cells
1. Materials and Reagents
-
Cells : Adherent cells grown on sterile glass coverslips in a petri dish or multi-well plate.[14]
-
Phosphate-Buffered Saline (PBS) : pH 7.4.
-
Fixation Solution : 4% Paraformaldehyde (PFA) in PBS. Handle in a fume hood as PFA is toxic.[15][16]
-
Permeabilization Buffer : 0.1-0.25% Triton X-100 in PBS.[14][17]
-
Blocking Buffer : 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (from the same species as the secondary antibody) in PBS.[14][17]
-
Primary Antibody : Specific to the target protein, diluted in Blocking Buffer.
-
Secondary Antibody : Cy5-conjugated antibody that recognizes the primary antibody's host species, diluted in Blocking Buffer.
-
Nuclear Counterstain (Optional) : DAPI (1 µg/mL) or Hoechst stain in PBS.[14]
-
Antifade Mounting Medium : Commercial or self-made formulation to preserve fluorescence.[4][16]
-
Microscope Slides and Sealant : For mounting coverslips.
2. Experimental Procedure
-
Cell Preparation
-
Fixation
-
Add enough 4% PFA solution to cover the cells completely.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each to remove all traces of PFA.[16] Note: Alternatively, for some antigens, fixation with ice-cold 100% methanol (B129727) for 5-10 minutes at -20°C can be used. Methanol fixation also permeabilizes the cells, so the separate permeabilization step can be skipped.[16][19] However, methanol is not compatible with all epitopes or stains like phalloidin.[16]
-
-
Permeabilization (for non-membrane targets after PFA fixation)
-
Blocking
-
Primary Antibody Incubation
-
Dilute the primary antibody to its predetermined optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[14][16] Overnight incubation at 4°C often yields better results.[16]
-
-
Secondary Antibody Incubation
-
Aspirate the primary antibody solution and wash the cells thoroughly three to four times with PBS for 5 minutes each.[14][15]
-
Dilute the Cy5-conjugated secondary antibody in Blocking Buffer. From this step onwards, all incubations and washes should be performed in the dark to protect the fluorophore from light.[15][21]
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a humidified, dark chamber.[14][17]
-
-
Counterstaining and Mounting
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.[17]
-
(Optional) If a nuclear counterstain is desired, incubate the cells with DAPI or Hoechst solution for 5-10 minutes.[14][22]
-
Perform a final wash with PBS.
-
Gently remove the coverslip with tweezers, dip it briefly in distilled water to remove salts, and mount it cell-side down onto a drop of antifade mounting medium on a microscope slide.[14][16]
-
Seal the edges of the coverslip with a sealant if using a non-hardening medium.[16] Store slides at 4°C in the dark until imaging. Samples can be stable for months when properly stored.[16]
-
Troubleshooting Guide
Table 3: Common Problems and Solutions in Cy5 Immunofluorescence
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low/No Target Expression : The protein of interest is not present or is at very low levels.[10][11] - Antibody Concentration Too Low : Primary or secondary antibody dilution is too high.[10] - Improper Fixation : Fixation method may be masking the antigen epitope.[10] - Photobleaching : Sample was exposed to excessive light.[6] | - Run a positive control sample known to express the protein.[10] - Optimize antibody concentrations by performing a titration experiment.[10] - Test an alternative fixation method (e.g., methanol instead of PFA).[10] - Keep samples in the dark during incubations and storage. Use an antifade mounting medium.[6] |
| High Background | - Insufficient Blocking : Non-specific sites were not adequately blocked.[10] - Antibody Concentration Too High : Primary or secondary antibodies are binding non-specifically.[10][11] - Inadequate Washing : Unbound antibodies were not sufficiently washed away.[6] - Autofluorescence : The cells or tissue have high intrinsic fluorescence. | - Increase blocking time or try a different blocking agent (e.g., 10% normal serum).[10] - Decrease the concentration of the primary and/or secondary antibody.[10] - Increase the number and duration of wash steps.[6] - Cy5 helps minimize this, but if it persists, use an unstained control to confirm. Spectral unmixing may be required.[6] |
| Non-Specific Staining | - Secondary Antibody Cross-Reactivity : The secondary antibody is binding to endogenous immunoglobulins in the sample or to other primary antibodies in a multiplex experiment.[6][11] - Primary Antibody is Not Specific : The primary antibody may be of poor quality or recognizing other proteins. - Drying Out : The sample dried out at some point during the staining procedure.[10] | - Run a secondary antibody-only control. Use pre-adsorbed secondary antibodies.[6] - Validate the primary antibody using positive/negative controls or knockout/knockdown cell lines.[6][23] - Ensure the sample remains covered in liquid at all times, for example by using a humidified chamber.[6][10] |
References
- 1. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. learn.cellsignal.com [learn.cellsignal.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Immunofluorescence Mounting Guide [go.vectorlabs.com]
- 8. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Highly multiplexed immunofluorescence imaging of human tissues and tumors using t-CyCIF and conventional optical microscopes | eLife [elifesciences.org]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. biotium.com [biotium.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. img.abclonal.com [img.abclonal.com]
- 16. biotium.com [biotium.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. ibidi.com [ibidi.com]
- 19. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. scbt.com [scbt.com]
- 22. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 23. youtube.com [youtube.com]
Visualizing Cell Surface Receptors with Biotin-Cy5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of cell surface receptors utilizing a biotin-Cy5 labeling strategy. This powerful technique offers a versatile and sensitive method for studying receptor expression, localization, and dynamics, which are critical aspects of cell signaling, disease pathogenesis, and drug development. The protocols outlined below are suitable for both qualitative and quantitative analysis by fluorescence microscopy and flow cytometry.
Introduction
Visualizing cell surface receptors is fundamental to understanding their biological function and their role in disease. The biotin-streptavidin system, coupled with a bright and photostable fluorophore like Cy5, provides a robust method for receptor detection. This approach typically involves an indirect staining method where a biotinylated primary antibody binds to the receptor of interest, followed by detection with streptavidin conjugated to Cy5. The high affinity of the biotin-streptavidin interaction ensures a strong and specific signal.
Key Advantages:
-
Signal Amplification: Multiple streptavidin-Cy5 molecules can bind to a single biotinylated antibody, amplifying the fluorescent signal and enabling the detection of low-abundance receptors.
-
Versatility: This method is compatible with various detection platforms, including fluorescence microscopy and flow cytometry.
-
Specificity: The high specificity of the antibody-antigen and biotin-streptavidin interactions minimizes off-target binding and background noise.
Data Presentation
Quantitative analysis is crucial for comparing receptor expression levels across different cell types or experimental conditions. The following tables provide examples of how to structure quantitative data obtained from flow cytometry and fluorescence microscopy experiments.
Table 1: Quantitative Analysis of EGFR Expression on A431 Cells by Flow Cytometry
| Primary Antibody (Anti-EGFR-Biotin) Concentration (µg/mL) | Streptavidin-Cy5 Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| 0.1 | 1 | 1500 | 85 |
| 0.5 | 1 | 5500 | 98 |
| 1.0 | 1 | 12000 | 99 |
| 2.0 | 1 | 12500 | 99 |
| 1.0 (Isotype Control) | 1 | 50 | <1 |
Table 2: Quantification of Receptor Cluster Size by Fluorescence Microscopy
| Experimental Condition | Average Cluster Area (µm²) | Average Integrated Fluorescence Intensity (Arbitrary Units) | Number of Clusters per Cell |
| Untreated Control | 0.25 | 8500 | 15 |
| Ligand-Stimulated (15 min) | 0.75 | 25000 | 35 |
| Drug A Treatment | 0.30 | 9200 | 18 |
| Drug B Treatment | 0.15 | 5000 | 8 |
Experimental Protocols
Protocol for Visualizing Cell Surface Receptors by Fluorescence Microscopy
This protocol details an indirect immunofluorescence staining method for visualizing cell surface receptors on adherent cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Biotinylated primary antibody specific to the receptor of interest
-
Streptavidin-Cy5 conjugate
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells with Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Reagent Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer. Incubate the cells with the streptavidin-Cy5 solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and the nuclear stain.
Protocol for Quantifying Cell Surface Receptors by Flow Cytometry
This protocol describes an indirect staining method for the quantitative analysis of cell surface receptor expression on suspended cells.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Biotinylated primary antibody specific to the receptor of interest
-
Biotinylated isotype control antibody
-
Streptavidin-Cy5 conjugate
-
Viability dye (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your cell culture or tissue sample. Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquoting Cells: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.
-
Blocking (Optional): To block Fc receptors, you can add an Fc block reagent and incubate for 10-15 minutes on ice.
-
Primary Antibody Incubation: Add the biotinylated primary antibody or the biotinylated isotype control antibody at the predetermined optimal concentration to the respective tubes.
-
Incubation: Incubate the tubes on ice for 30 minutes, protected from light.
-
Washing: Add 1 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Repeat Wash: Repeat the washing step once.
-
Secondary Reagent Incubation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the Streptavidin-Cy5 conjugate at its optimal concentration.
-
Incubation: Incubate the tubes on ice for 30 minutes, protected from light.
-
Washing: Wash the cells twice with 1 mL of ice-cold Flow Cytometry Staining Buffer as described in steps 6 and 7.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Viability Staining (Optional): If a viability dye is used, add it according to the manufacturer's instructions.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Cy5 excitation and emission.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for visualizing cell surface receptors by fluorescence microscopy.
Caption: Workflow for quantifying cell surface receptors by flow cytometry.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)
The visualization of EGFR on the cell surface is a common application of this technique, as its expression levels and localization are critical in many cancers.
Caption: Simplified EGFR signaling pathway initiated by ligand binding.
Application Note: Accurate Determination of Labeling Efficiency for Fluorescent Biotin Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled biotin (B1667282) probes are indispensable tools in a myriad of biological assays, including ELISA, Western blotting, immunofluorescence (IF), and flow cytometry. The covalent attachment of a fluorescent dye to biotin allows for the sensitive detection and quantification of target molecules through the high-affinity interaction between biotin and streptavidin/avidin. The efficiency of this labeling, expressed as the Degree of Labeling (DOL), is a critical quality control parameter.[1][2] The DOL, also known as the Degree of Substitution (DOS), represents the average number of fluorescent biotin molecules conjugated to a single protein or antibody molecule.[1]
An accurate DOL determination is essential for ensuring experimental consistency, optimizing signal-to-noise ratios, and preventing issues like fluorescence quenching (from over-labeling) or weak signals (from under-labeling).[2][3] This document provides a detailed protocol for calculating the labeling efficiency of fluorescent biotin probes using UV-Visible spectrophotometry.
Principle of Measurement
The calculation of DOL is based on the Beer-Lambert law, which relates absorbance to concentration. The method involves measuring the absorbance of the purified fluorescent biotin-protein conjugate at two key wavelengths:
-
280 nm (A280): At this wavelength, aromatic amino acids in the protein (primarily tryptophan and tyrosine) absorb light, allowing for protein concentration determination.[4]
-
Maximum Absorbance of the Dye (Amax): The conjugated fluorescent dye will have a characteristic wavelength of maximum absorbance, which is used to determine its concentration.[3]
A critical consideration is that most fluorescent dyes also exhibit some absorbance at 280 nm.[1][3] Therefore, a correction must be applied to the A280 reading to isolate the absorbance contributed solely by the protein. This is achieved using a dye-specific Correction Factor (CF).[1][3][5]
Key Parameters for Calculation
To perform the calculation, several key parameters are required. The values for the fluorescent dye are typically provided by the manufacturer.
Table 1: Essential Parameters for DOL Calculation
| Parameter | Symbol | Description |
| Protein Molar Extinction Coefficient | ε_protein_ | A constant specific to the protein being labeled, in units of M⁻¹cm⁻¹. This can be calculated from the protein's amino acid sequence.[4] |
| Dye Molar Extinction Coefficient | ε_dye_ | The absorbance of a 1M solution of the dye at its Amax in a 1 cm cuvette, in units of M⁻¹cm⁻¹.[1][3] |
| Dye Correction Factor | CF | The ratio of the dye's absorbance at 280 nm to its absorbance at Amax (A280 / Amax).[1][3][5] |
| Maximum Absorbance Wavelength | Amax | The wavelength (nm) at which the fluorescent dye absorbs light most strongly.[3] |
| Pathlength | b | The pathlength of the cuvette used for absorbance measurements, typically 1 cm. |
Table 2: Spectroscopic Data for Common Fluorescent Dyes
| Fluorophore | Amax (nm) | Molar Extinction Coefficient (ε_dye_) (M⁻¹cm⁻¹) | Correction Factor (CF) |
| FITC | 494 | 68,000 | 0.30 |
| TRITC | 555 | 65,000 | 0.34 |
| DyLight™ 488 | 493 | 70,000 | 0.147 |
| DyLight™ 550 | 562 | 150,000 | 0.0806 |
| DyLight™ 650 | 652 | 250,000 | 0.03 |
| Texas Red®-X | 595 | 80,000 | 0.18 |
Note: These values can vary slightly depending on the conjugation state and buffer conditions. Always refer to the manufacturer's specifications for the specific reagent used.
Experimental Protocol
Materials
-
Purified fluorescent biotin-protein conjugate
-
Spectrophotometer (UV-Vis capable)
-
Quartz or UV-transparent cuvettes (1 cm pathlength recommended)
-
Conjugation or dialysis buffer (for use as a blank)
Workflow Diagram
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Detailed Procedure
-
Purify the Conjugate: It is imperative to remove all non-conjugated fluorescent biotin probes from the labeled protein.[1][3][5] This is typically achieved by extensive dialysis or gel filtration against an appropriate buffer (e.g., PBS). The presence of free dye will lead to an overestimation of the DOL.
-
Sample Preparation:
-
Blank the Spectrophotometer:
-
Fill a clean 1 cm pathlength cuvette with the buffer used for dialysis/dilution.
-
Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.
-
-
Measure Absorbance:
-
Empty the cuvette, rinse it with the sample, and then fill it with the diluted conjugate solution.
-
Measure the absorbance at 280 nm (A280).
-
Measure the absorbance at the dye's specific maximum wavelength (Amax).
-
(Optional but recommended) Measure absorbance at a wavelength where neither the protein nor the dye should absorb (e.g., 320 nm) to check for light scattering from precipitated protein.[6] If this value is significant, subtract it from both A280 and Amax readings.
-
Calculation and Data Interpretation
Calculation Formulas
The following formulas are used to determine the protein concentration, dye concentration, and the final Degree of Labeling.
Logical Flow of Calculation
Caption: Logical relationship of variables in the DOL calculation.
Step 1: Calculate the Molar Concentration of the Dye
This calculation uses the Beer-Lambert law (A = εbc) applied to the dye's maximum absorbance.
ngcontent-ng-c4139270029="" class="ng-star-inserted">Dye Concentration (M) = (Amax × Dilution Factor) / (ε_dye × b)
Where b is the pathlength in cm (usually 1).
Step 2: Calculate the Molar Concentration of the Protein
First, correct the A280 reading to subtract the contribution from the dye's absorbance.
ngcontent-ng-c4139270029="" class="ng-star-inserted">Corrected A280 (A_prot) = A280 - (Amax × CF)
Then, use the corrected A280 to calculate the protein's molar concentration.
ngcontent-ng-c4139270029="" class="ng-star-inserted">Protein Concentration (M) = (A_prot × Dilution Factor) / (ε_protein_ × b)
Step 3: Calculate the Degree of Labeling (DOL)
The DOL is the molar ratio of the dye to the protein.
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
Sample Calculation
Let's assume we have labeled an IgG antibody with a fluorescent biotin probe containing DyLight™ 488.
-
Measured A280: 0.85
-
Measured Amax (at 493 nm): 0.92
-
Dilution Factor: 10
-
ε_protein_ (for IgG): 210,000 M⁻¹cm⁻¹
-
ε_dye_ (for DyLight™ 488): 70,000 M⁻¹cm⁻¹
-
CF (for DyLight™ 488): 0.147
-
Dye Concentration: (0.92 × 10) / 70,000 = 1.314 x 10⁻⁴ M
-
Corrected A280: 0.85 - (0.92 × 0.147) = 0.85 - 0.135 = 0.715
-
Protein Concentration: (0.715 × 10) / 210,000 = 3.405 x 10⁻⁵ M
-
Degree of Labeling (DOL): (1.314 x 10⁻⁴) / (3.405 x 10⁻⁵) = 3.86
Troubleshooting and Considerations
-
High DOL (> 10): Very high labeling ratios can lead to fluorescence self-quenching, reducing the signal, and may also compromise the biological activity of the protein.[1][3] Consider reducing the molar excess of the labeling reagent in the conjugation reaction.
-
Low DOL (< 2): This will result in a weak signal.[2] Consider increasing the molar excess of the labeling reagent or optimizing reaction conditions (e.g., pH, incubation time).
-
Precipitated Protein: If the conjugate solution is cloudy or has a high absorbance at 320 nm, centrifuge the sample to remove aggregates before measurement.[6]
-
Unknown Protein Extinction Coefficient: If the ε_protein_ is unknown, it can be estimated from its amino acid sequence using online tools or a standard value for a similar protein class (e.g., ε0.1% = 1.4 for IgG) can be used for an approximation.[6]
-
Biotin Absorbance: The biotin molecule itself has no significant absorbance at 280 nm or the visible wavelengths of common dyes, so it does not need to be factored into these calculations.[7]
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. peakproteins.com [peakproteins.com]
- 7. glenresearch.com [glenresearch.com]
Live-Cell Imaging with Cy5-Labeled Molecules: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing live-cell imaging experiments using molecules labeled with the far-red fluorescent dye, Cyanine5 (Cy5). Cy5 is a popular choice for live-cell imaging due to its emission in a spectral region where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio.[1] This guide covers the entire workflow, from labeling your molecule of interest to acquiring and analyzing images of live cells, while also addressing common challenges such as phototoxicity.
I. Labeling Your Molecule of Interest with Cy5
The most common method for labeling proteins and other molecules with primary amines is through the use of Cy5 N-hydroxysuccinimide (NHS) ester.[2] This reaction forms a stable covalent bond between the dye and the molecule.
Protocol: Labeling Proteins with Cy5 NHS Ester
This protocol is a general guideline and may require optimization for your specific protein of interest.[2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[2][3]
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of Cy5 NHS ester to warm to room temperature before opening.
-
Dissolve the Cy5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL immediately before use.[2]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unconjugated dye using size exclusion chromatography or dialysis. The first colored band to elute is the labeled protein.[2]
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[2]
-
II. Live-Cell Imaging of Cy5-Labeled Molecules
Successful live-cell imaging requires maintaining cell health on the microscope stage and optimizing image acquisition parameters to maximize signal while minimizing phototoxicity.[5][6][7]
Experimental Workflow for Live-Cell Imaging
Caption: A typical workflow for live-cell imaging experiments using Cy5-labeled molecules.
Protocol: Live-Cell Imaging
-
Cell Preparation:
-
Seed cells in imaging-specific dishes or plates (e.g., glass-bottom dishes).
-
Culture cells in a suitable medium, ensuring they are healthy and at an appropriate confluency for imaging. It is recommended to use a phenol (B47542) red-free medium to reduce background fluorescence.[5]
-
-
Cell Labeling:
-
Prepare a working solution of your Cy5-labeled molecule in a serum-free or complete medium. The optimal concentration needs to be determined empirically but should be the lowest concentration that gives a sufficient signal.
-
Remove the culture medium from the cells and add the solution containing the Cy5-labeled molecule.
-
Incubate the cells for the desired time at 37°C in a CO2 incubator.
-
Wash the cells 2-3 times with pre-warmed imaging medium (e.g., phenol red-free DMEM/F12) to remove unbound fluorescent molecules.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain temperature (37°C), humidity, and CO2 levels.[1][8]
-
Use a microscope equipped with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~680 nm).[2]
-
Minimize phototoxicity by using the lowest possible laser power and the shortest possible exposure time that still provides a good signal-to-noise ratio.[7][9][10] Start with a low laser power (e.g., 10%) and a short exposure time (e.g., 100ms) and adjust as needed.[9]
-
Acquire time-lapse images at the desired frequency. Avoid continuous exposure to the excitation light.
-
III. Data Presentation and Quantitative Analysis
Quantitative analysis of fluorescence intensity allows for the objective interpretation of experimental results.
Table 1: Recommended Starting Parameters for Cy5 Live-Cell Imaging
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 630 - 650 nm | Match to the excitation peak of Cy5.[2] |
| Emission Wavelength | 660 - 700 nm | Match to the emission peak of Cy5.[2] |
| Laser Power | 5 - 20% | Start low and increase only if necessary to minimize phototoxicity.[9] |
| Exposure Time | 50 - 200 ms | Use the shortest exposure that provides a clear signal.[9] |
| Imaging Medium | Phenol red-free medium | Reduces background fluorescence.[5] |
| Temperature | 37°C | Maintain for mammalian cells.[1][6] |
| CO2 | 5% | Maintain physiological pH.[1] |
Quantitative Analysis Workflow
Caption: A generalized workflow for the quantitative analysis of live-cell imaging data.
IV. Troubleshooting
Common issues in live-cell imaging with Cy5 include high background, weak signal, and phototoxicity.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Autofluorescence from medium (phenol red).[5]- Excess unbound Cy5-labeled molecules.- Non-specific binding. | - Use phenol red-free imaging medium.[5]- Increase the number and duration of wash steps.- Include a blocking step or optimize antibody/protein concentrations. |
| Weak or No Signal | - Low concentration of labeled molecule.- Inefficient labeling (low DOL).- Photobleaching.- Incorrect filter sets. | - Increase the concentration of the labeled molecule.- Optimize the labeling protocol to increase the DOL.- Reduce laser power and exposure time; use an anti-fade reagent if compatible with live cells.[7]- Ensure excitation and emission filters match Cy5's spectra.[6] |
| Cell Stress or Death (Phototoxicity) | - Excessive exposure to excitation light.- High laser power.- Long exposure times. | - Minimize light exposure by using the lowest possible laser power and shortest exposure time.[7][9]- Use a more sensitive detector (camera).- Reduce the frequency of image acquisition. |
By following these protocols and guidelines, researchers can successfully perform live-cell imaging experiments with Cy5-labeled molecules to gain valuable insights into dynamic cellular processes.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 8. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]
- 9. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Non-Specific Binding of Biotin-PEG Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using biotin-PEG probes.
Troubleshooting Guides
Problem: High background signal across the entire sample.
This is a common issue indicating that the biotin-PEG probe is binding indiscriminately to surfaces or components other than the intended target.
Possible Causes and Solutions:
-
Inadequate Blocking: The blocking step may be insufficient to cover all non-specific binding sites.
-
Hydrophobic or Electrostatic Interactions: The probe may be interacting non-specifically with surfaces through hydrophobic or electrostatic forces.[1]
-
Endogenous Biotin (B1667282): The sample itself may contain endogenous biotin, which can be bound by streptavidin/avidin (B1170675), leading to a high background signal.[5][6] This is particularly relevant in biotin-rich tissues like the liver and in cell lysates.[2][6]
-
Solution: Implement an endogenous biotin blocking step before adding your biotinylated probe. This typically involves a two-step process of first incubating the sample with an excess of streptavidin to bind all endogenous biotin, followed by the addition of free biotin to saturate the remaining binding sites on the streptavidin.[5]
-
Problem: Specific non-target bands or spots are observed.
This suggests that the probe is binding to specific off-target molecules.
Possible Causes and Solutions:
-
Off-Target Binding of the Probe: The probe molecule itself (excluding the biotin-PEG portion) may have an affinity for other molecules in the sample.
-
Solution: Run a negative control using a non-biotinylated version of your probe to see if the non-specific binding persists. If it does, you may need to redesign your probe or further purify your sample to remove the off-target molecules.
-
-
Endogenous Biotin-Binding Proteins: Some proteins in your sample may naturally bind biotin. For example, pyruvate (B1213749) carboxylase is a known biotin-containing enzyme that can cause false positives.[7]
-
Solution: Develop a blot or assay using only the streptavidin conjugate to identify any endogenously biotinylated proteins.[7] If present, consider using alternative detection methods or purifying your target protein before detection.
-
-
Avidin Glycosylation: If you are using avidin, its glycosylation can lead to non-specific binding with lectins in the tissue sample.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common blocking agents, and what concentrations should I use?
A1: The most common blocking agents are Bovine Serum Albumin (BSA) and casein. Typical starting concentrations are 1-5% for BSA and 1-3% for casein in a suitable buffer like PBS or TBS.[1] It is important to note that non-fat dry milk, while a common blocker, contains residual biotin and should be used with caution in biotin-streptavidin systems.[2]
Q2: How can I optimize my washing steps to reduce non-specific binding?
A2: Optimizing wash steps is crucial. You can increase the stringency of your washes by:
-
Increasing the salt concentration (e.g., 1 M NaCl).[9]
-
Including a non-ionic detergent like Tween-20 (0.05% is common).[4][9]
-
Increasing the number and duration of wash steps.
-
Optimizing the pH of the wash buffer, as this can influence non-specific interactions.[9]
Q3: My sample contains endogenous biotin. How can I block it?
A3: A two-step protocol is recommended to block endogenous biotin.[5] First, incubate your sample with an excess of streptavidin to bind to all the biotin present in the sample. After washing, add an excess of free biotin to block any remaining open biotin-binding sites on the streptavidin you just added.[5] This prevents the blocking streptavidin from binding to your biotinylated probe.
Q4: Should I use avidin or streptavidin?
A4: For most applications, streptavidin is preferred over avidin. Avidin is a glycoprotein (B1211001) and can exhibit high non-specific binding due to its carbohydrate content and high isoelectric point.[2] Streptavidin is not glycosylated and generally shows less non-specific binding.[2]
Q5: Can the PEG linker itself contribute to non-specific binding?
A5: While PEG is generally used to reduce non-specific binding, in some contexts, it can have an impact. The length and density of the PEG chains can influence interactions.[10][11] If you suspect the PEG linker is an issue, you could try probes with different PEG chain lengths.[12]
Quantitative Data Summary
Table 1: Common Blocking Agents and Working Concentrations
| Blocking Agent | Typical Concentration | Buffer System | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% | PBS or TBS | Cost-effective and widely used.[1] |
| Casein | 1% - 3% | PBS or TBS | Can be very effective, but may interfere with some assays.[1][2] |
| Non-fat Dry Milk | 5% | TBS-Tween | Contains endogenous biotin, so use should be limited to initial blocking steps in Western blots.[2] |
| Synthetic Polymers | Varies by manufacturer | Varies | Can offer a protein-free blocking alternative.[1] |
Experimental Protocols
Protocol 1: General Blocking Procedure for Streptavidin-Coated Surfaces
-
Preparation: Prepare a 1% BSA solution in Phosphate Buffered Saline (PBS).
-
Washing: Wash the streptavidin-coated surface (e.g., magnetic beads, microplate wells) twice with PBS to remove any preservatives.
-
Blocking: Add the 1% BSA solution to the surface and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the surface three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Proceed with Assay: The surface is now blocked and ready for the addition of the biotinylated probe.
Protocol 2: Endogenous Biotin Blocking
This protocol is for use with tissue sections or cell lysates where endogenous biotin is a concern.[5]
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with normal serum or BSA).
-
Streptavidin Incubation: Cover the sample with a solution of 0.1 mg/ml streptavidin in your wash buffer (e.g., TBS). Incubate for 15 minutes at room temperature.
-
Washing: Wash the sample three times for 10 minutes each with wash buffer.
-
Biotin Incubation: Add a solution of 0.5 mg/ml free biotin in wash buffer. Incubate for 30-60 minutes at room temperature.
-
Final Washing: Wash the sample three times for 10 minutes each with wash buffer.
-
Continue Assay: Proceed with the addition of your biotinylated probe.
Visualizations
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Immunofluorescence
Welcome to the technical support center for immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their immunofluorescence experiments for a clear and strong signal-to-noise ratio.
Troubleshooting Guides
This section provides solutions to common problems encountered during immunofluorescence experiments.
High Background
High background fluorescence can obscure the specific signal from your target antigen, making data interpretation difficult.
What are the common causes of high background staining?
High background can arise from several factors, including issues with antibody concentrations, insufficient blocking, or problems with washing steps.[1][2][3] The table below summarizes common causes and their solutions.
| Cause | Solution |
| Primary or secondary antibody concentration is too high | Titrate antibodies to determine the optimal concentration that provides a strong signal without increasing background. A serial dilution test can help find the best signal-to-noise ratio.[1][2][3][4] |
| Insufficient blocking | Increase the blocking incubation time or try a different blocking agent.[1][3] Common blocking agents include normal serum from the species of the secondary antibody, bovine serum albumin (BSA), or non-fat dry milk.[5] |
| Inadequate washing | Increase the number and duration of wash steps to remove unbound antibodies.[3][6] Using a buffer with a mild detergent like Tween-20 can also help. |
| Autofluorescence | This is natural fluorescence from the tissue or cells. It can be reduced by treating the sample with a quenching agent like sodium borohydride (B1222165) or Sudan Black B.[4][7] |
| Non-specific binding of secondary antibody | Run a control without the primary antibody. If staining is observed, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or changing to a different one.[1][3][4] |
| Fixation issues | Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase background. Optimize fixation time and consider alternative fixatives.[4][8] |
How can I optimize my blocking step to reduce background?
The blocking step is crucial for preventing non-specific binding of antibodies.[1] Normal serum, protein solutions, and protein-free commercial buffers are common blocking agents.[5] Using a blocking serum from the same species as the secondary antibody is often recommended.[1][5] The concentration of the blocking agent and the incubation time may need to be optimized. For example, increasing the serum concentration in the blocking buffer to as high as 10% may be necessary.[2]
What is the correct antibody concentration to use?
Both primary and secondary antibody concentrations need to be optimized. A high concentration can lead to non-specific binding and increased background.[1][2] It is recommended to perform an antibody titration to find the optimal dilution. Typically, a purified antibody concentration of 1-10 µg/mL or an antiserum dilution of 1:100 to 1:1000 is a good starting point.[9]
How does autofluorescence contribute to background and how can it be minimized?
Autofluorescence is the natural fluorescence emitted by certain biological structures, such as mitochondria, lysosomes, and collagen.[7] Aldehyde fixatives can also contribute to autofluorescence.[7][10] To minimize autofluorescence, you can:
-
Use a quenching agent such as sodium borohydride or Sudan Black B.[4]
-
Choose a fluorophore that is spectrally distinct from the autofluorescence.
-
Use a microscope with narrow band-pass filters to separate the specific signal from the autofluorescence.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 7. google.com [google.com]
- 8. ptglab.com [ptglab.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Technical Support Center: Preventing Photobleaching of Cy5 Fluorophore
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the Cy5 fluorophore during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with Cy5 photobleaching in a question-and-answer format.
Issue 1: Rapid loss of Cy5 fluorescence signal upon illumination.
-
Question: My Cy5 signal is bright initially but fades very quickly when I start imaging. What is causing this and how can I fix it?
-
Answer: Rapid signal loss is a classic sign of photobleaching, the light-induced chemical destruction of the fluorophore.[1] The primary cause is the interaction of the excited Cy5 molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that degrade the dye.[1]
Solutions:
-
Reduce Excitation Light Intensity: High-intensity light accelerates photobleaching.[1]
-
Action: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Protocol: Employ neutral density (ND) filters to attenuate the excitation light. For confocal microscopy, consider increasing the detector gain rather than the laser power.
-
-
Minimize Exposure Time: The total number of photons a fluorophore can emit is finite.
-
Action: Reduce the duration of light exposure on your sample.
-
Protocol: For time-lapse experiments, decrease the frequency of image acquisition. Use the shortest possible exposure time for each image. When locating the region of interest, use a lower light intensity or transmitted light to minimize photobleaching before capturing the final image.
-
-
Use Antifade Reagents: These chemical cocktails are crucial for protecting fluorophores from photobleaching.
-
Action: Incorporate a high-quality commercial or homemade antifade reagent into your mounting medium or imaging buffer.[1]
-
Common Components:
-
Oxygen Scavengers: Systems like glucose oxidase and catalase (GOC) or protocatechuate dioxygenase (PCD) remove dissolved oxygen from the buffer.[2]
-
Triplet State Quenchers: Reagents like Trolox, n-propyl gallate (NPG), or p-phenylenediamine (B122844) (PPD) can deactivate the long-lived triplet state of the fluorophore, reducing the likelihood of ROS generation.[3]
-
Note: PPD can sometimes react with cyanine (B1664457) dyes, so it's important to use a mounting medium with a pH above 8.0 or choose an alternative antifade agent.[3]
-
-
-
Issue 2: Low signal-to-noise ratio (SNR) with my Cy5 staining.
-
Question: My Cy5 signal is very weak, making it difficult to distinguish from the background. How can I improve this?
-
Answer: A low SNR can be due to a weak signal, high background, or a combination of both.
Solutions:
-
Optimize Labeling Density:
-
Action: Ensure an optimal dye-to-biomolecule labeling ratio.
-
Protocol: Perform a titration to find the ideal ratio. Over-labeling can lead to self-quenching, where adjacent Cy5 molecules diminish each other's fluorescence.[1]
-
-
Reduce Background Fluorescence:
-
Action: Minimize non-specific signals.
-
Protocol: Use high-quality, clean slides and coverslips. Thoroughly wash your sample to remove any unbound Cy5-conjugated antibodies or probes.
-
-
Optimize Imaging Buffer:
-
Action: Use a buffer composition that enhances Cy5 fluorescence.
-
Protocol: Maintain a slightly basic pH (around 7.5-8.0) as acidic environments can decrease the photostability of cyanine dyes.[1]
-
-
Issue 3: Inconsistent or non-reproducible quantitative Cy5 measurements.
-
Question: I am trying to quantify fluorescence intensity, but my results are not consistent across experiments. Could photobleaching be the cause?
-
Answer: Yes, inconsistent photobleaching is a major source of error in quantitative fluorescence microscopy.
Solutions:
-
Standardize Imaging Parameters:
-
Action: Use the exact same imaging settings for all samples you intend to compare.
-
Protocol: Maintain consistent laser power, exposure time, detector gain, and pinhole size (for confocal microscopy) across all experiments.
-
-
Image Quickly:
-
Action: Acquire images as rapidly as possible after starting the illumination to minimize the impact of photobleaching on your initial measurements.
-
-
Consider More Photostable Alternatives:
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is photobleaching?
-
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. It occurs when the fluorophore in its excited state reacts with other molecules, most commonly molecular oxygen, leading to its degradation.[1]
-
-
Q2: What are the main factors that contribute to Cy5 photobleaching?
-
A2: The primary factors are high excitation light intensity, prolonged exposure to light, the presence of molecular oxygen, and a suboptimal chemical environment (e.g., acidic pH).[1]
-
-
Q3: Are there more photostable alternatives to Cy5?
Antifade Reagents and Buffers
-
Q4: What are antifade reagents and how do they work?
-
A4: Antifade reagents are chemicals added to the mounting medium or imaging buffer to reduce photobleaching. They typically work by either removing molecular oxygen (oxygen scavengers) or by deactivating the reactive triplet state of the fluorophore (triplet state quenchers).
-
-
Q5: Can I make my own antifade mounting medium?
-
A5: Yes, several recipes are available for homemade antifade media. A common recipe involves n-propyl gallate in a glycerol (B35011)/PBS solution. See the Experimental Protocols section for a detailed recipe.
-
-
Q6: What is an oxygen scavenging system and why is it important?
-
A6: An oxygen scavenging system is a combination of enzymes that remove dissolved oxygen from the imaging buffer. The most common system is glucose oxidase and catalase (GOC). By removing oxygen, these systems prevent the formation of reactive oxygen species that cause photobleaching.[2]
-
Imaging Conditions
-
Q7: How does laser power affect Cy5 photobleaching?
-
A7: The rate of photobleaching is directly proportional to the intensity of the excitation light.[8] Doubling the laser power will roughly double the rate of photobleaching.
-
-
Q8: I'm doing live-cell imaging. What special considerations are there for preventing Cy5 photobleaching?
-
A8: For live-cell imaging, it's crucial to balance photobleaching with phototoxicity. Use the lowest possible light exposure to minimize stress on the cells.[9][10][11] Commercial live-cell antifade reagents, such as ProLong Live Antifade Reagent, are available.[12] It is also important to use imaging systems designed for live-cell imaging, such as spinning disk confocal microscopy, which can reduce phototoxicity.[13]
-
-
Q9: I'm performing super-resolution microscopy (STORM). How can I manage Cy5 photobleaching and blinking?
-
A9: In STORM, the photophysics of Cy5 (or its analog Alexa Fluor 647) is harnessed to induce blinking.[14] However, irreversible photobleaching still limits the number of times a molecule can be localized. The imaging buffer is critical and typically contains a thiol, like β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA), to facilitate photoswitching, along with an oxygen scavenging system to reduce photobleaching.[15] Troubleshooting blinking issues in STORM often involves optimizing the concentration of the thiol in the buffer.[16]
-
Data Presentation
Table 1: Quantitative Comparison of Cy5 and a More Photostable Alternative
| Property | Cy5 | Alexa Fluor 647 | Reference(s) |
| Relative Photostability | Less photostable | More photostable | [4][5][6][7] |
| Quantum Yield | ~0.27 | ~0.33 | [4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | [4] |
| Self-Quenching | Prone to self-quenching | Minimal self-quenching | [4][5] |
Table 2: Performance of Common Antifade Reagents with Cy5 and Similar Dyes
| Antifade Reagent/Component | Type | Key Features |
| ProLong Gold/Diamond | Commercial Mountant | Curing mountants that provide high photostability for long-term storage. |
| VECTASHIELD | Commercial Mountant | Commonly used antifade, but may not be optimal for cyanine dyes. |
| SlowFade Gold/Diamond | Commercial Mountant | Non-curing mountants for immediate viewing. |
| n-Propyl gallate (NPG) | Homemade Reagent | A common and effective triplet state quencher. |
| p-Phenylenediamine (PPD) | Homemade Reagent | A very effective antifade, but can react with cyanine dyes. |
| Glucose Oxidase/Catalase (GOC) | Oxygen Scavenger | Enzymatic system that removes dissolved oxygen. |
| Trolox | Triplet State Quencher | A vitamin E analog that reduces the formation of reactive oxygen species. |
Experimental Protocols
Protocol 1: Assessing the Photobleaching Rate of Cy5
This protocol provides a method to quantify the rate of photobleaching in your experimental setup.
Materials:
-
Cy5-labeled sample mounted on a microscope slide
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare your Cy5-labeled sample as you would for your experiment.
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the excitation laser power and detector settings to levels that you would typically use for imaging. Keep these settings constant throughout the experiment.
-
-
Image Acquisition:
-
Select a region of interest (ROI) containing your Cy5 signal.
-
Acquire a time-lapse series of images of the same ROI with continuous illumination. Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define an ROI around the fluorescent signal and another ROI in a background area.
-
Measure the mean fluorescence intensity within the signal ROI and the background ROI for each frame.
-
Subtract the mean background intensity from the mean signal intensity for each frame.
-
Normalize the background-corrected intensity of each frame to the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e, or approximately 37%, of its initial value).
-
Protocol 2: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This recipe provides a simple and effective antifade mounting medium.[17][18][19][20]
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Distilled water
Methodology:
-
Prepare a 20% (w/v) n-propyl gallate stock solution:
-
Dissolve 2 g of n-propyl gallate in 10 ml of DMSO or DMF. (Note: n-propyl gallate does not dissolve well in aqueous solutions).
-
-
Prepare the mounting medium:
-
In a 50 ml conical tube, combine 9 ml of glycerol and 1 ml of 10X PBS. Mix thoroughly.
-
While stirring vigorously, slowly add 100 µl of the 20% n-propyl gallate stock solution dropwise.
-
The final concentration of n-propyl gallate will be 0.2%.
-
-
Storage:
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot before use and do not refreeze.
-
Protocol 3: Preparation of a Glucose Oxidase/Catalase (GOC) Oxygen Scavenging System
This is a common oxygen scavenging system for live-cell imaging and single-molecule studies.
Materials:
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Glucose
-
Imaging buffer (e.g., Tris-HCl or PBS)
Methodology:
-
Prepare Stock Solutions:
-
Glucose Oxidase: Prepare a stock solution of ~10 mg/ml in your imaging buffer.
-
Catalase: Prepare a stock solution of ~10 mg/ml in your imaging buffer.
-
Glucose: Prepare a 20% (w/v) stock solution in your imaging buffer.
-
-
Prepare the Final Imaging Buffer:
-
Immediately before your experiment, add the components to your imaging buffer to the following final concentrations:
-
Glucose: 0.5-1% (w/v)
-
Glucose Oxidase: ~0.5 mg/ml
-
Catalase: ~0.1 mg/ml
-
-
Mix gently and use immediately. The oxygen scavenging reaction begins as soon as the components are mixed.
-
Mandatory Visualization
Caption: A simplified Jablonski diagram illustrating the photophysical processes leading to fluorescence and photobleaching.
Caption: A simplified workflow illustrating the main pathway of Cy5 photobleaching and key prevention strategies.
Caption: A logical workflow for troubleshooting rapid Cy5 signal loss due to photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 12. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 14. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. researchgate.net [researchgate.net]
How to improve the solubility of fluorescent probes in aqueous buffer.
Welcome to the Technical Support Center for Fluorescent Probe Solubility. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with dissolving fluorescent probes in aqueous buffers.
This section is organized by common issues and questions encountered during experimental workflows.
Category 1: Poor Probe Solubility & Initial Preparation
Question: My fluorescent probe is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
Answer: Poor solubility of fluorescent probes is a common issue, often due to their hydrophobic nature.[1][2] Here is a step-by-step approach to address this problem:
-
Review Probe Characteristics: Check the manufacturer's datasheet for information on the probe's chemical properties, including its hydrophobicity (e.g., LogD value) and any recommended solvents.[3] Probes with a positive LogD are more hydrophobic.[2]
-
Use an Organic Co-solvent for Stock Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4]
-
Optimize the Working Solution Preparation:
-
Add the organic stock solution dropwise to your vigorously vortexing aqueous buffer. This helps prevent the probe from precipitating out of solution.
-
Ensure the final concentration of the organic solvent in your aqueous buffer is minimal, ideally less than 1% (v/v), as higher concentrations can affect biological systems and the probe's properties.[5][6]
-
-
Sonication & Gentle Heating: If the probe still doesn't dissolve, try sonicating the solution or gently warming it. Be cautious with heating, as it can degrade sensitive probes.
Below is a workflow to guide you through these initial steps.
Caption: Initial troubleshooting workflow for fluorescent probe solubility.
Category 2: Advanced Solubilization Techniques
If the initial steps are unsuccessful, more advanced techniques may be required.
Question: What are some advanced methods to improve the solubility of my fluorescent probe in aqueous buffer?
Answer: Several advanced strategies can be employed to enhance the solubility of hydrophobic fluorescent probes. These methods involve either modifying the buffer composition or chemically altering the probe itself.
Using Additives in the Aqueous Buffer
Question: How can surfactants help in solubilizing my fluorescent probe?
Answer: Surfactants form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[7] These micelles have a hydrophobic core that can encapsulate hydrophobic fluorescent probes, thereby increasing their apparent solubility in the aqueous buffer.[7][8]
-
Types of Surfactants:
-
Non-ionic surfactants (e.g., Tween®, Triton™ X-100) are generally effective and less likely to interfere with biological systems.[7]
-
Anionic surfactants (e.g., sodium dodecyl sulfate (B86663) - SDS) and cationic surfactants (e.g., cetyltrimethylammonium bromide - CTAB) can also be used, but their charge may interact with the probe or biological sample.[7][9]
-
Data on Surfactant-Mediated Solubilization:
| Surfactant Type | Example | General Performance | Reference |
| Non-ionic | Penta(ethylene glycol)monoundecyl ether (C11E5) | High solubilization power | [7] |
| Anionic | Sodium dodecyl sulfate (SDS) | Moderate solubilization | [7] |
| Cationic | Dodecyltrimethylammonium bromide (DTAB) | Moderate solubilization | [7] |
Question: What are cyclodextrins and how do they improve probe solubility?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with hydrophobic fluorescent probes, effectively encapsulating the "guest" probe molecule and increasing its water solubility.[11][12][13]
-
Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[10]
Data on Solubility Enhancement with Cyclodextrins:
| Compound | Cyclodextrin | Solubility Improvement | Reference |
| Neochlorogenic acid | α-CD | 17% increase | [10] |
| Neochlorogenic acid | HP-β-CD | 26% increase | [10] |
| Chrysin | Randomly-methylated-β-cyclodextrin (RAMEB) | 7.41-fold increase | [14] |
Adjusting Buffer Conditions
Question: Can changing the pH of my buffer improve the solubility of my probe?
Answer: Yes, for pH-sensitive probes, altering the buffer's pH can significantly impact solubility.[15][16][17] Many fluorescent probes have ionizable groups, and their charge state can change with pH.[18][19] For example, a probe with a carboxylic acid group will be more soluble at a higher pH where it is deprotonated and negatively charged. Conversely, a probe with an amine group will be more soluble at a lower pH where it is protonated and positively charged. It is crucial to check the probe's pKa value to determine the optimal pH range for solubility.
Chemical Modification of the Probe
Question: If I am designing or synthesizing a probe, what chemical modifications can improve its water solubility?
Answer: Incorporating hydrophilic or charged functional groups into the probe's structure is a fundamental strategy to enhance water solubility.[20]
-
Sulfonation: Adding sulfonate groups (-SO₃⁻) is a common and effective method, famously used in the Alexa Fluor® dyes.[1][21] However, this can sometimes reduce the fluorescence quantum yield.[22][23]
-
Charged Side Chains: Attaching cationic (e.g., quaternary ammonium) or zwitterionic side chains can improve solubility without significantly compromising the probe's photophysical properties.[22][23]
-
Polyethylene Glycol (PEG) Chains: Introducing PEG chains can also increase hydrophilicity.[20][24]
Comparison of Chemical Modification Strategies:
| Modification Strategy | Advantages | Disadvantages | References |
| Aromatic Sulfonation | Drastically increases solubility. | Can reduce quantum yield. | [1][21][22][23] |
| Charged/Zwitterionic Side Chains | Improves solubility while maintaining fluorescence lifetime and quantum yield. | Synthesis can be more complex. | [22][23] |
| Hydrophilic Counter Ions | Simple approach. | May have a smaller effect on solubility compared to covalent modifications. | [22][23] |
The following diagram illustrates the decision-making process for selecting an advanced solubilization method.
References
- 1. scispace.com [scispace.com]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. odr.chalmers.se [odr.chalmers.se]
- 9. researchgate.net [researchgate.net]
- 10. Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Storing and Handling Fluorescent Reagents
Welcome to the Technical Support Center for fluorescent reagents. This guide is designed for researchers, scientists, and drug development professionals to provide best practices and troubleshoot common issues encountered during experiments involving fluorescent reagents.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing fluorescent reagents?
A: Proper storage is crucial to maintain the stability and performance of fluorescent reagents. Key practices include:
-
Temperature: Always refer to the manufacturer's datasheet for specific storage temperatures.[1][2][3] Most fluorescent dyes are best stored at -20°C.[4] Fluorescently-conjugated antibodies, however, are typically stored at 2-8°C and should not be frozen unless specified by the manufacturer.[2]
-
Light Protection: Fluorescent reagents are light-sensitive and susceptible to photobleaching.[1][2] Store them in the dark, for example, by using amber vials or wrapping tubes in foil.[2][5][6] Minimize exposure to ambient light during handling.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can damage the reagent, it is recommended to aliquot reagents into single-use volumes upon receipt.[2][5]
-
Moisture Control: Some fluorescent reagents, like NHS esters, are sensitive to moisture and can be hydrolyzed by humidity from the atmosphere.[4] It is important to allow vials to warm to room temperature before opening to prevent condensation.[4] Purging the vial with an inert gas like dry nitrogen or argon before closing can also extend the shelf life.[4]
Q2: How should I handle fluorescent reagents during an experiment to minimize degradation?
A: Careful handling during your experiment will help preserve the fluorescence signal:
-
Minimize Light Exposure: Protect your reagents and stained samples from light as much as possible.[7] Keep tubes in the dark and turn off the microscope light source when not actively imaging.
-
Use Antifade Reagents: When mounting samples for microscopy, use a mounting medium containing an antifade agent to protect your fluorophores from photobleaching during imaging.[8]
-
Follow Recommended Concentrations: Using too high a concentration of a fluorescent dye can sometimes lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence intensity.[9] Always perform a titration to find the optimal concentration.[8]
Q3: What is photobleaching and how can I prevent it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[10][11] This occurs when the fluorophore is exposed to excitation light. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[7] Neutral density filters can be used to attenuate the light source.[7]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light.[7]
-
Use More Photostable Dyes: Some fluorescent dyes are inherently more resistant to photobleaching than others.[7]
-
Use Antifade Reagents: As mentioned before, antifade reagents in mounting media can significantly reduce photobleaching.[8]
Q4: What is fluorescence quenching and what causes it?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[12] Unlike photobleaching, quenching is often a reversible process.[13] Common causes include:
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (a quencher) in the solution, such as molecular oxygen, and returns to the ground state without emitting a photon.[12][13]
-
Static Quenching: This happens when a non-fluorescent complex forms between the fluorophore and a quencher molecule in the ground state.[13][14]
-
Self-Quenching: At high concentrations, some dyes can aggregate, leading to a decrease in fluorescence.[12]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
A weak or absent signal is a common issue in fluorescence experiments.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Improper Reagent Storage | Verify that the reagent was stored at the correct temperature and protected from light according to the manufacturer's datasheet.[2] |
| Reagent Degradation | The reagent may have expired or been subjected to multiple freeze-thaw cycles.[5] Consider using a fresh aliquot or a new vial of the reagent. |
| Low Reagent Concentration | The concentration of the fluorescent probe or antibody may be too low. Perform a titration to determine the optimal concentration.[8][15] |
| Inefficient Labeling | If you are labeling a protein or antibody, the labeling reaction may have been unsuccessful. Determine the degree of labeling (DOL) to assess the efficiency.[9] |
| Photobleaching | The sample may have been exposed to excessive light during staining or imaging.[7] Use an antifade reagent and minimize light exposure.[7][8] |
| Incorrect Filter/Laser Settings | Ensure that the excitation and emission settings on the microscope or plate reader are appropriate for the specific fluorophore being used.[8] |
| Target Not Present or Accessible | Confirm that the target molecule is expressed in your sample and that the staining protocol allows for the reagent to access its target (e.g., permeabilization for intracellular targets).[8] |
Problem 2: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Biological samples can have intrinsic fluorescence (autofluorescence).[16] Image an unstained control sample to assess the level of autofluorescence.[16][17] Consider using fluorophores with emission in the red or far-red spectrum to avoid the common blue/green autofluorescence.[8] |
| Non-specific Binding | The fluorescent probe may be binding to off-target sites.[15] Use appropriate blocking agents (e.g., BSA, serum) to minimize non-specific binding.[15][17] |
| High Reagent Concentration | Too much fluorescent reagent can lead to high background.[18] Optimize the concentration through titration.[8] |
| Insufficient Washing | Unbound fluorescent reagent needs to be thoroughly washed away.[17][19] Increase the number and duration of wash steps.[17] |
| Contaminated Reagents or Buffers | Buffers or other reagents may be contaminated with fluorescent particles or microbes.[17] Use fresh, filtered buffers. |
| Fluorescent Media or Plates | Some culture media (especially those with phenol (B47542) red) and plasticware can be fluorescent.[16] Image in phenol red-free media and use plates designed for fluorescence imaging.[16] |
Experimental Protocols
Protocol: Testing Fluorescent Reagent Viability
This protocol can be used to determine if a fluorescent reagent is still active and producing a signal.
-
Prepare a dilution series of your fluorescent reagent in a suitable buffer (e.g., PBS). Start with the recommended working concentration and prepare several 2-fold or 10-fold dilutions.
-
Pipette the dilutions into a multi-well plate suitable for fluorescence measurements.
-
Include a buffer-only control to measure background fluorescence.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
Analyze the data: You should observe a linear relationship between the concentration of the reagent and the fluorescence intensity. If you see very low or no signal even at high concentrations, the reagent may have degraded.
Visualizations
Workflow for Troubleshooting Weak or No Fluorescence
A decision tree for troubleshooting weak or no fluorescence signal.
Proper Fluorescent Reagent Handling Workflow
A workflow diagram illustrating the best practices for handling fluorescent reagents from receipt to disposal.
References
- 1. butterfliesnow.com [butterfliesnow.com]
- 2. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 3. butterfliesnow.com [butterfliesnow.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. camlab.co.uk [camlab.co.uk]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 11. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 13. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 14. ossila.com [ossila.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. microscopyfocus.com [microscopyfocus.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Streptavidin-Biotin Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered in streptavidin-biotin detection assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
High Background
Question: Why am I observing high background in my streptavidin-biotin assay?
Answer: High background can obscure your results and is a common issue. The potential causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Antibodies or Streptavidin | - Optimize the concentration of primary and secondary antibodies, as well as the streptavidin-conjugate.[1] - Use high-quality, affinity-purified antibodies. - Increase the number and duration of wash steps.[2] - Add a mild detergent like Tween-20 (0.05%) to your wash buffers to reduce non-specific interactions.[3] |
| Ineffective Blocking | - Ensure your blocking buffer is fresh and appropriate for your assay. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. - Note: Avoid using milk-based blockers in Western blots as they contain endogenous biotin (B1667282) which can interfere with the assay.[2] - Increase the blocking incubation time or temperature. - Consider using a commercial blocking buffer optimized for streptavidin-based assays. |
| Endogenous Biotin | - Some tissues and cells (e.g., liver, kidney) have high levels of endogenous biotin, which can be bound by streptavidin, leading to a false positive signal. - To mitigate this, pre-incubate your sample with an avidin (B1170675)/biotin blocking kit. This involves sequential incubation with avidin to block endogenous biotin, followed by incubation with biotin to saturate the biotin-binding sites on the avidin.[4][5] |
| Contaminated Reagents | - Ensure all buffers and reagents are freshly prepared and free from contamination. - Use sterile, filtered water for all buffer preparations. |
Weak or No Signal
Question: I am getting a weak signal or no signal at all. What could be the problem?
Answer: A weak or absent signal can be frustrating. Here are some common causes and how to address them:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | - Titrate your primary antibody, biotinylated secondary antibody, and streptavidin-conjugate to find the optimal concentration for your assay. - Insufficient concentrations of any of these reagents can lead to a weak signal. |
| Inactive Reagents | - Ensure that all reagents, especially enzymes like HRP or alkaline phosphatase, have not expired and have been stored correctly. - Prepare fresh dilutions of your antibodies and streptavidin-conjugates for each experiment. |
| Incorrect Incubation Times or Temperatures | - Optimize incubation times and temperatures for each step of your protocol. - Longer incubation times (e.g., overnight at 4°C for the primary antibody) can sometimes enhance the signal.[6][7] |
| Substrate Issues | - Check that you are using the correct substrate for the enzyme conjugated to your streptavidin (e.g., TMB for HRP). - Ensure the substrate has not expired and is active. Prepare fresh substrate solution just before use. |
| Insufficient Washing | - While excessive washing can reduce signal, insufficient washing can lead to high background that masks a weak signal. Ensure a balance and follow a consistent washing protocol. |
Non-Specific Binding
Question: How can I reduce non-specific binding in my assay?
Answer: Non-specific binding can lead to false positives and high background. Here are some strategies to minimize it:
| Potential Cause | Recommended Solution |
| Hydrophobic or Ionic Interactions | - Increase the salt concentration in your wash buffers (e.g., up to 0.5 M NaCl) to disrupt ionic interactions. - Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash and antibody dilution buffers to reduce hydrophobic interactions.[3] |
| Cross-Reactivity of Antibodies | - Use highly cross-adsorbed secondary antibodies to minimize cross-reactivity with other species' immunoglobulins. - Run appropriate controls, such as a no-primary-antibody control, to assess the level of non-specific binding from the secondary antibody.[6] |
| Choice of Blocking Agent | - The choice of blocking agent can significantly impact non-specific binding. If you are using BSA and still experiencing issues, you could try a different blocker like casein or a commercial, protein-free blocking solution. |
Experimental Protocols
Below are detailed methodologies for common streptavidin-biotin detection assays.
Streptavidin-Biotin ELISA Protocol (Sandwich)
-
Coating: Coat a 96-well microplate with 100 µL/well of capture antibody diluted in coating buffer (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[8]
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[8][9]
-
Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8][9]
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL/well of your standards and samples and incubate for 2 hours at room temperature.[9]
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL/well of biotinylated detection antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.[9]
-
Washing: Repeat the wash step.
-
Streptavidin-Conjugate: Add 100 µL/well of streptavidin-HRP (or other enzyme conjugate) diluted in blocking buffer. Incubate for 20-60 minutes at room temperature, protected from light.[8][9]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL/well of substrate solution (e.g., TMB). Incubate at room temperature until sufficient color develops (typically 15-30 minutes).[9]
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).[8]
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Streptavidin-Biotin Western Blot Protocol
-
Protein Transfer: Following SDS-PAGE, transfer your proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with your primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with wash buffer (e.g., TBST).[1][10]
-
Biotinylated Secondary Antibody: Incubate the membrane with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the wash step.
-
Streptavidin-Conjugate: Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the wash step.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Streptavidin-Biotin Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[6]
-
Antigen Retrieval: Perform antigen retrieval if required for your target antigen.
-
Endogenous Peroxidase Quenching: Incubate sections in 3% H₂O₂ in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[6][11]
-
Blocking: Block with a suitable blocking serum (e.g., normal serum from the species of the secondary antibody) for 30-60 minutes.[6]
-
Primary Antibody: Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.[6]
-
Washing: Wash 3 times with PBS or TBS.[6]
-
Biotinylated Secondary Antibody: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.[6]
-
Washing: Repeat the wash step.
-
Streptavidin-Conjugate: Incubate with streptavidin-HRP for 30-60 minutes at room temperature.[6]
-
Washing: Repeat the wash step.
-
Substrate Development: Add the chromogenic substrate (e.g., DAB) and incubate until the desired staining intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for streptavidin-biotin assays. Note that these are starting points, and optimal conditions should be determined empirically for each specific assay.
Table 1: Recommended Reagent Concentrations
| Reagent | ELISA | Western Blot | IHC |
| Capture Antibody (ELISA) | 1-10 µg/mL[8] | N/A | N/A |
| Primary Antibody | Varies | 1:100 - 1:1000 | 1:50 - 1:500 |
| Biotinylated Secondary Antibody | 1:500 - 1:5000 | 1:1000 - 1:10,000 | 1:200 - 1:1000 |
| Streptavidin-HRP | 1:1000 - 1:10,000[12] | 1:5000 - 1:20,000[1] | 1:500 - 1:5000 |
Table 2: Typical Incubation Parameters
| Step | ELISA | Western Blot | IHC |
| Blocking | 1-2 hours at RT | 1 hour at RT | 30-60 minutes at RT |
| Primary Antibody | 2 hours at RT or O/N at 4°C[9] | O/N at 4°C[10] | 1 hour at RT or O/N at 4°C[6] |
| Biotinylated Secondary Antibody | 1-2 hours at RT[9] | 1 hour at RT[1] | 30-60 minutes at RT[6] |
| Streptavidin-Conjugate | 20-60 minutes at RT[8][9] | 1 hour at RT[1] | 30-60 minutes at RT[6] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key interactions and workflows in streptavidin-biotin detection assays.
References
- 1. fortislife.com [fortislife.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Sandwich ELISA with streptavidin-biotin detection | ENCO [enco.co.il]
- 9. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 10. novopro.cn [novopro.cn]
- 11. Standard Immunohistochemistry Staining Method - IHC WORLD [ihcworld.com]
- 12. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
Titration of antibodies for optimal staining concentration.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antibody titration for ideal staining concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is antibody titration a critical step in immunolabeling experiments?
A1: Antibody titration is the process of determining the optimal concentration of an antibody for a specific application. It is crucial for achieving a high-quality staining result with a strong specific signal and minimal background noise.[1][2][3] Using too much antibody can lead to non-specific binding, resulting in high background that can obscure the true signal.[1][4][5] Conversely, using too little antibody will result in a weak or absent signal.[1][6][7] Proper titration ensures reproducible and reliable data, and can also lead to significant cost savings by preventing the unnecessary use of expensive reagents.[3][5]
Q2: What is the difference between "saturating" and "optimal" antibody concentrations?
A2: The "saturating" concentration is the point at which all available antigen binding sites are occupied by the antibody, and further increases in antibody concentration do not lead to a significant increase in the fluorescent signal.[8][9] The "optimal" concentration, however, is the dilution that provides the best signal-to-noise ratio, meaning the brightest specific signal with the lowest non-specific background.[10][11] For some antibodies, the optimal concentration may be lower than the saturating concentration to minimize background and improve the separation between positive and negative populations.[8][9]
Q3: How does the manufacturer's recommended antibody dilution relate to the optimal concentration for my experiment?
A3: The manufacturer's recommended dilution is a useful starting point, but it should not be considered the definitive optimal concentration for every experiment.[8][12] The ideal antibody concentration is dependent on various experimental factors, including the cell or tissue type, fixation and permeabilization methods, incubation time and temperature, and the specific detection system used.[2][8][13] Therefore, it is essential to perform your own titration under your specific experimental conditions to determine the true optimal dilution.[8][13]
Q4: What is the "Stain Index" and how is it used in antibody titration for flow cytometry?
A4: The Stain Index (SI) is a quantitative measure used in flow cytometry to determine the optimal antibody concentration. It is calculated as the ratio of the separation between the positive and negative signal populations to the spread of the negative population (often measured as two times its standard deviation).[10] A higher stain index indicates better resolution between the stained and unstained populations. By plotting the stain index against a range of antibody concentrations, you can identify the concentration that yields the maximal stain index, which represents the optimal dilution for your assay.[10]
Troubleshooting Guides
Issue 1: High Background Staining
High background staining can obscure specific signals and make data interpretation difficult.[4] The following table outlines common causes and their solutions.
| Potential Cause | Recommended Solution |
| Primary antibody concentration is too high. | This is a very common cause of high background.[1] Perform a titration experiment to identify a lower, optimal concentration that maintains a strong specific signal while reducing non-specific binding.[1][14] |
| Insufficient blocking. | Inadequate blocking can lead to non-specific binding of both primary and secondary antibodies.[4] Use a blocking serum from the same species as the secondary antibody was raised in.[4] Ensure the blocking step is performed for an adequate duration. |
| Non-specific binding of the secondary antibody. | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.[15] Run a control with only the secondary antibody to confirm this.[14][15] Consider using a pre-adsorbed secondary antibody.[14] |
| Endogenous enzyme activity (for enzymatic detection systems like HRP or AP). | Tissues can contain endogenous peroxidases or phosphatases that react with the substrate, causing false-positive signals.[1][14] Use appropriate blocking agents, such as 3% hydrogen peroxide for peroxidase activity or levamisole (B84282) for alkaline phosphatase activity, before primary antibody incubation.[14][15] |
| Hydrophobic interactions. | Some antibodies and tissue proteins can interact non-specifically through hydrophobic forces. Try lowering the ionic strength of the antibody diluent. |
| Tissue drying out during staining. | Allowing the tissue section to dry at any point during the staining process can cause high background.[16] Ensure the slides remain hydrated throughout the entire protocol.[16] |
Issue 2: Weak or No Signal
A faint or absent signal can be equally frustrating. Here are some common culprits and how to address them.
| Potential Cause | Recommended Solution |
| Primary antibody concentration is too low. | The antibody may be too dilute to produce a detectable signal.[1][7] Perform a titration experiment with a range of higher concentrations.[1][6] |
| Inactive primary or secondary antibody. | Antibodies can degrade if not stored properly.[1][6] Confirm the antibody has been stored according to the manufacturer's instructions and is within its expiration date.[1] Run a positive control with a tissue or cell line known to express the target protein to verify antibody activity.[1] |
| Incompatible primary and secondary antibodies. | The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[1][4][14] |
| Suboptimal antigen retrieval. | For formalin-fixed paraffin-embedded (FFPE) tissues, the fixation process can mask the epitope.[1] Ensure the antigen retrieval method (heat-induced or enzymatic) and the buffer pH are appropriate for the specific antibody and target.[1] |
| Low target protein expression. | The target protein may be expressed at very low levels in your sample.[6] Consider using a signal amplification system, such as a biotin-streptavidin-based detection method, to enhance the signal.[14][17] |
| Fluorochrome fading (for immunofluorescence). | Fluorochromes are susceptible to photobleaching.[6] Store conjugated antibodies protected from light and minimize light exposure during the staining and imaging process.[6][18] |
Experimental Protocols
Protocol 1: Antibody Titration by Serial Dilution for Immunofluorescence
This protocol outlines a standard method for determining the optimal antibody concentration using serial dilutions.
-
Preparation of Antibody Dilutions:
-
Start with the manufacturer's recommended dilution as a central point. Prepare a series of 2-fold serial dilutions extending above and below this recommendation. For example, if the recommendation is 1:200, prepare dilutions of 1:50, 1:100, 1:200, 1:400, and 1:800.[19]
-
To prepare the dilutions, first create a stock solution and then perform serial dilutions. For example, to make a 1:50 dilution from a 1 mg/mL stock in a final volume of 100 µL, you would add 2 µL of the antibody stock to 98 µL of antibody diluent.
-
-
Cell/Tissue Preparation:
-
Staining:
-
Incubate separate samples (e.g., different wells of a plate or different slides) with each antibody dilution for the standard incubation time and temperature of your protocol (e.g., 1 hour at room temperature or overnight at 4°C).
-
Include a negative control sample that is incubated with only the antibody diluent (no primary antibody) to assess background from the secondary antibody.[14]
-
Also include an unstained sample to check for autofluorescence.[2]
-
-
Secondary Antibody Incubation and Mounting:
-
Wash the samples to remove unbound primary antibody.
-
Incubate all samples with the same concentration of the appropriate secondary antibody.
-
Wash the samples again and mount with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using consistent settings (e.g., exposure time, laser power) for all samples.
-
Visually inspect the images to identify the dilution that provides the brightest specific staining with the lowest background.
-
For a more quantitative approach, measure the mean fluorescence intensity of the positive signal and the background. Calculate the signal-to-noise ratio (Signal MFI / Background MFI) for each dilution.[20] The optimal dilution will have the highest signal-to-noise ratio.
-
Protocol 2: Calculating the Stain Index for Flow Cytometry Titration
-
Sample Preparation:
-
Prepare a single-cell suspension of your cells of interest.
-
Set up a series of tubes for different antibody concentrations, including an unstained control. A typical titration might involve 8 to 12 points in a two-fold dilution series.[2]
-
-
Staining:
-
Add the appropriate volume of each antibody dilution to the corresponding tubes.
-
Add the same number of cells to each tube and incubate under your standard staining conditions (e.g., 30 minutes on ice, protected from light).[13]
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting a sufficient number of events for both the positive and negative populations.[5]
-
-
Data Analysis and Stain Index Calculation:
-
For each antibody concentration, determine the Median Fluorescence Intensity (MFI) of both the positive (MFI_positive) and negative (MFI_negative) populations.
-
Determine the standard deviation of the negative population (SD_negative).
-
Calculate the Stain Index using the following formula: Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative) [10]
-
Plot the Stain Index against the antibody concentration. The optimal concentration is the one that corresponds to the peak of this curve.[10]
-
Visualizations
Caption: Workflow for antibody titration to determine optimal staining concentration.
Caption: Troubleshooting logic for high background staining issues.
Caption: Troubleshooting logic for weak or no signal issues.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. welcome.cytekbio.com [welcome.cytekbio.com]
- 3. How to Perform Antibody Titration? [elabscience.com]
- 4. bosterbio.com [bosterbio.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. biotech.gsu.edu [biotech.gsu.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biocare.net [biocare.net]
- 12. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 13. jku.at [jku.at]
- 14. bma.ch [bma.ch]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 19. Tips for Diluting Antibodies | Rockland [rockland.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
Validation & Comparative
Fluorescent Probe Showdown: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. Alexa Fluor 647-biotin
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylated far-red fluorescent probe for sensitive and robust biological detection.
In the realm of high-sensitivity biological imaging and detection, the choice of fluorescent probe is paramount to experimental success. This guide provides a detailed, data-driven comparison of two widely used far-red biotinylated fluorescent probes: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Alexa Fluor 647-biotin. Both probes are invaluable tools for detecting biotinylated molecules in a variety of applications, including immunofluorescence, flow cytometry, and high-resolution microscopy. While they share similar spectral characteristics, their performance metrics, particularly in terms of brightness and photostability, show significant differences that can impact experimental outcomes.
Executive Summary
Alexa Fluor 647-biotin emerges as the superior probe for applications demanding high photostability and brightness. The inherent photophysical advantages of the Alexa Fluor 647 dye translate to a higher quantum yield and greater resistance to photobleaching compared to Cy5, the fluorophore in the this compound conjugate. This leads to a better signal-to-noise ratio and allows for longer exposure times and more robust imaging, especially in demanding techniques like super-resolution microscopy.
On the other hand, this compound, featuring a Cy5 fluorophore, offers a well-established and often more cost-effective alternative. The inclusion of polyethylene (B3416737) glycol (PEG) linkers in its structure enhances water solubility and can reduce steric hindrance, which may be advantageous in specific experimental contexts.[1]
Quantitative Data Summary
The following tables summarize the key performance characteristics of the two fluorescent probes, based on available data for the core fluorophores and general properties of the conjugates.
Table 1: Spectroscopic and Photophysical Properties
| Property | This compound | Alexa Fluor 647-biotin | Reference(s) |
| Fluorophore | Cyanine 5 (Cy5) | Alexa Fluor 647 | [2][3] |
| Excitation Maximum (nm) | ~649 | ~650-653 | [4][5][6] |
| Emission Maximum (nm) | ~667-671 | ~669-672 | [4][5][6][7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~232,000 - 250,000 | ~239,000 | [5][8] |
| Fluorescence Quantum Yield | ~0.20 - 0.28 | ~0.33 | [9][10][11] |
| Photostability | Moderate | High | [2][3] |
Table 2: Performance Characteristics
| Characteristic | This compound | Alexa Fluor 647-biotin | Reference(s) |
| Brightness | Good | Excellent | [12][13] |
| Signal-to-Noise Ratio | Good | Excellent | [13][14] |
| Water Solubility | High (PEG linkers) | High (sulfonated dye) | [1][4][15] |
| pH Sensitivity | Low (pH 4-10) | Low | [8] |
| Tendency for Self-Quenching | Higher | Lower | [3][13] |
Performance Deep Dive
Brightness and Quantum Yield: Alexa Fluor 647 is demonstrably brighter than Cy5, a difference attributed to its higher fluorescence quantum yield and lower tendency for self-quenching, especially when conjugated to proteins at a high degree of labeling.[3][13] The total fluorescence of Alexa Fluor 647 conjugates is significantly higher than that of Cy5 conjugates.[12] This translates to a stronger signal and better sensitivity in detection assays.
Photostability: One of the most significant advantages of Alexa Fluor 647 over Cy5 is its superior photostability.[2][3] In photobleaching experiments, Alexa Fluor 647 retains a much higher percentage of its initial fluorescence under continuous illumination compared to Cy5.[2] This robustness is critical for experiments requiring long acquisition times, such as time-lapse imaging and confocal microscopy.
The Role of PEG Linkers in this compound: The this compound molecule incorporates two polyethylene glycol (PEG) spacers. These flexible linkers serve several purposes:
-
Enhanced Solubility: The hydrophilic nature of PEG increases the overall water solubility of the probe.[1][4]
-
Reduced Steric Hindrance: The PEG spacers physically separate the bulky Cy5 dye and the biotin (B1667282) moiety from the molecule to which it is being attached. This can minimize steric hindrance and improve the accessibility of the biotin for binding to streptavidin.[1][16] The combined length of the PEG4 and PEG3 linkers provides a significant spacer arm.
Experimental Protocols
The following are detailed methodologies for common applications using biotinylated fluorescent probes and streptavidin conjugates.
Indirect Immunofluorescence Staining Protocol
This protocol describes the detection of a primary antibody using a biotinylated secondary antibody, followed by a fluorescently labeled streptavidin.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-3% BSA or 10% normal serum in PBS)
-
Primary Antibody (specific to the target antigen)
-
Biotinylated Secondary Antibody (specific to the primary antibody species)
-
This compound or Alexa Fluor 647-biotin (or their corresponding streptavidin conjugates)
-
Mounting Medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Fluorescent Streptavidin Incubation:
-
Dilute the fluorescent streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 647) or the biotinylated fluorescent probe in Blocking Buffer. A typical starting concentration is 1-5 µg/mL.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent. DAPI can be included for nuclear staining.
-
Seal the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filters for the far-red spectrum (e.g., Cy5 filter set).
-
Flow Cytometry Staining Protocol (Indirect Method)
This protocol outlines the staining of cell surface antigens for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Fc Block (to prevent non-specific binding to Fc receptors)
-
Biotinylated Primary Antibody
-
Streptavidin-Alexa Fluor 647 or another suitable streptavidin conjugate
-
Fixation/Permeabilization Buffers (if staining for intracellular antigens)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking:
-
(Optional but recommended) Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice.
-
-
Primary Antibody Staining:
-
Add the biotinylated primary antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
-
Secondary Staining with Fluorescent Streptavidin:
-
Resuspend the cell pellet in the residual buffer.
-
Add the Streptavidin-Alexa Fluor 647 conjugate at its optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).
-
Visualizations
Streptavidin-Biotin Interaction
Caption: The strong and specific interaction between streptavidin and biotin.
Indirect Immunofluorescence Workflow
Caption: A typical workflow for indirect immunofluorescence staining.
Conclusion
The choice between this compound and Alexa Fluor 647-biotin should be guided by the specific requirements of the experiment. For applications where photostability, brightness, and a high signal-to-noise ratio are critical, Alexa Fluor 647-biotin is the recommended choice. Its superior photophysical properties provide greater flexibility and robustness, particularly for quantitative and high-resolution imaging. However, for standard applications where cost is a consideration and the enhanced solubility and reduced steric hindrance offered by the PEG linkers are desirable, this compound remains a viable and effective option. Researchers should carefully consider their experimental design and instrumentation to make an informed decision that will yield the most reliable and reproducible data.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 6. Alexa Fluor™ 647 Mouse Anti-Biotin [bdbiosciences.com]
- 7. Alexa fluor 647 PEG Biotin [nanocs.net]
- 8. researchgate.net [researchgate.net]
- 9. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 16. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Spacers in Fluorescent Probe Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of fluorescent probes is paramount for achieving sensitive and specific detection in complex biological systems. A critical component of modern probe design is the polyethylene (B3416737) glycol (PEG) spacer, which links the fluorophore to a targeting moiety. The length of this spacer is not a trivial consideration; it can significantly influence the probe's brightness, stability, and target engagement. This guide provides a comparative analysis of different PEG spacer lengths in fluorescent probes, supported by experimental data and detailed protocols to aid in the selection and design of optimal probes for research and therapeutic applications.
Impact of PEG Spacer Length on Fluorescent Probe Performance: A Data-Driven Comparison
The inclusion of a PEG spacer in a fluorescent probe can dramatically alter its physicochemical and biological properties. Longer PEG chains are known to increase hydrophilicity, improve solubility, and reduce non-specific binding by creating a hydration shell that shields the probe from unintended interactions. This "stealth" effect can also prolong circulation time in vivo. However, the optimal PEG length is a delicate balance, as excessive spacer length can sometimes hinder target binding. Below is a summary of quantitative data from studies comparing fluorescent probes with varying PEG spacer lengths.
| Probe Type | PEG Spacer Length | Key Performance Metric | Value | Reference Study |
| Antibody-ICG Conjugate | No PEG | Covalent Binding | 21.8% | [1] |
| PEG4 | Covalent Binding | 70.9% | [1] | |
| PEG8 | Covalent Binding | 85.5% | [1] | |
| No PEG | Fluorescence Increase in Serum | 79.7% | [1] | |
| PEG4 | Fluorescence Increase in Serum | 41.8% | [1] | |
| PEG8 | Fluorescence Increase in Serum | 40.4% | [1] | |
| No PEG | Lipophilicity (logP) | 1.81 ± 0.06 | [1] | |
| PEG4 | Lipophilicity (logP) | 0.64 ± 0.06 | [1] | |
| PEG8 | Lipophilicity (logP) | -0.03 ± 0.02 | [1] | |
| Radiolabeled Bombesin Analog | PEG2 | Binding Affinity (IC50) | 3.1 ± 0.2 nM | |
| PEG3 | Binding Affinity (IC50) | 3.9 ± 0.3 nM | ||
| PEG4 | Binding Affinity (IC50) | 5.4 ± 0.4 nM | ||
| PEG6 | Binding Affinity (IC50) | 5.8 ± 0.3 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments cited in the comparison of fluorescent probes with different PEG spacer lengths.
Protocol 1: Determination of Covalent Binding and Stability in Serum
This protocol is adapted from a study comparing antibody-ICG conjugates with no PEG, PEG4, and PEG8 linkers.
Objective: To quantify the percentage of covalently bound indocyanine green (ICG) to the antibody and assess the stability of the conjugate in mouse serum.
Materials:
-
Antibody-ICG conjugates (with and without PEG spacers)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Mouse serum
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus
-
Fluorescence scanner
Procedure:
-
Covalent Binding Assessment:
-
Prepare solutions of the antibody-ICG conjugates in PBS.
-
Add 1% SDS to a final concentration to denature the antibody and release any non-covalently bound ICG.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner to detect the ICG signal.
-
Quantify the fluorescence intensity of the band corresponding to the antibody-ICG conjugate and any free ICG.
-
Calculate the percentage of covalent binding as: (Intensity of conjugate band) / (Intensity of conjugate band + Intensity of free ICG band) * 100%.
-
-
Stability in Serum:
-
Incubate the antibody-ICG conjugates in mouse serum at 37°C for 1 hour.
-
Measure the fluorescence intensity of the solution before and after incubation using a fluorescence spectrophotometer.
-
Calculate the percentage increase in fluorescence as an indicator of probe de-quenching and instability: ((Final Intensity - Initial Intensity) / Initial Intensity) * 100%.
-
Protocol 2: Cellular Uptake Assay by Flow Cytometry
This is a general protocol for assessing the cellular uptake of fluorescent probes with varying PEG spacer lengths.
Objective: To quantify the internalization of fluorescent probes into target cells.
Materials:
-
Target cell line
-
Fluorescent probes with different PEG spacer lengths
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. .
-
-
Probe Incubation:
-
Prepare solutions of the fluorescent probes with different PEG spacer lengths in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with ice-cold PBS to remove any unbound probes.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each probe.
-
Compare the MFI values between probes with different PEG spacer lengths to determine the relative cellular uptake.
-
Visualizing the Impact of PEG Spacers
Diagrams generated using Graphviz can effectively illustrate the concepts and workflows discussed.
Caption: "PEG-Fluorochrome Shielding" effect reducing non-specific binding.
Caption: Experimental workflow for comparing fluorescent probes.
Conclusion
The length of a PEG spacer is a critical design parameter that can profoundly impact the performance of a fluorescent probe. Shorter PEG linkers, such as PEG4 and PEG8, can significantly improve the covalent binding of fluorophores to targeting moieties and reduce non-specific interactions, leading to improved signal-to-background ratios in imaging applications.[1] Conversely, longer PEG chains may be advantageous for in vivo applications where extended circulation times are desired. The optimal PEG spacer length is context-dependent and should be empirically determined for each specific probe and application. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of fluorescent probes with tailored properties for their specific research needs.
References
A Researcher's Guide to Specificity Controls in Biotin-Based Labeling Experiments
An objective comparison of control strategies to ensure the accuracy and reliability of your biotinylation data.
Biotin-based labeling, particularly proximity-dependent biotinylation (PDB) techniques like BioID and APEX, has become a powerful tool for mapping protein-protein interactions and elucidating the composition of subcellular compartments.[1][2][3] However, the high sensitivity of these methods also makes them susceptible to various sources of non-specific labeling, which can lead to false-positive results.[4][5] Implementing rigorous specificity controls is therefore paramount to generating high-quality, publishable data.
This guide provides a comprehensive comparison of essential specificity controls for biotin-based labeling experiments, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in designing robust experimental plans.
Understanding the Sources of Non-Specific Labeling
Before delving into control strategies, it's crucial to understand the common sources of background signal in biotinylation experiments:
-
Endogenously Biotinylated Proteins: Cells naturally contain a small number of biotinylated carboxylases that can be co-purified with your protein of interest.[4]
-
Promiscuous Biotinylation: The biotin (B1667282) ligase or peroxidase may label abundant or "sticky" proteins that are not true interactors but are in transient or random proximity.[4]
-
Mislocalization of the Fusion Protein: Overexpression or improper folding of the bait-enzyme fusion protein can lead to its localization in incorrect subcellular compartments, resulting in the labeling of off-target proteins.[4]
-
Non-Specific Binding to Affinity Resin: Proteins can non-specifically bind to the streptavidin-coated beads used for enrichment.[1][4]
Key Specificity Controls: A Head-to-Head Comparison
To distinguish bona fide proximity partners from the background noise, a combination of negative controls should be employed. The following table summarizes the most critical controls, their purpose, and their relative merits.
| Control Strategy | Purpose | Key Advantages | Primary Limitations |
| Parental/Untransfected Cells | To identify endogenously biotinylated proteins and proteins that non-specifically bind to the affinity resin.[1] | Simple to implement; provides a baseline for background biotinylation. | Does not account for non-specific labeling caused by the expression of the biotinylating enzyme itself. |
| Enzyme-Only (e.g., "TurboID-GFP") | To identify proteins that are non-specifically biotinylated due to the promiscuous activity of the enzyme.[1][4] | Accounts for background from the enzyme's activity; helps to identify "sticky" proteins. | May not perfectly replicate the subcellular localization of the bait-fusion protein. |
| Irrelevant Protein Fusion | To control for non-specific interactions that may be induced by the overexpression of any protein in a specific subcellular compartment.[4] | Provides a more stringent control for localization-dependent background. | The chosen "irrelevant" protein must be carefully validated to ensure it does not have unexpected interactions. |
| No Biotin Supplementation | To confirm that the observed biotinylation is dependent on the addition of exogenous biotin. | Simple and effective way to demonstrate the specificity of the labeling reaction. | Does not control for other sources of non-specific protein capture. |
Experimental Workflow with Integrated Controls
A well-designed biotinylation experiment incorporates these controls at various stages. The following diagram illustrates a typical proximity-dependent biotinylation workflow, highlighting the points at which each control is introduced.
Workflow for proximity labeling with integrated controls.
Comparing Labeling Technologies: Biotin Ligases vs. Peroxidases
The choice of labeling enzyme can also impact specificity. The two most common classes of enzymes used in PDB are biotin ligases (e.g., BioID, TurboID, miniTurbo) and peroxidases (e.g., APEX2).[1][2] They differ in their labeling mechanism, kinetics, and labeling radius, which can influence the types of interactions detected.
Comparison of biotin ligase and peroxidase labeling mechanisms.
| Feature | Biotin Ligase (e.g., TurboID) | Peroxidase (e.g., APEX2) |
| Mechanism | Generates a reactive biotinyl-5'-AMP intermediate.[1] | Generates a short-lived biotin-phenoxyl radical.[1] |
| Labeled Residues | Primarily lysines.[1] | Primarily tyrosines.[4] |
| Labeling Radius | Approximately 10 nm.[4] | Smaller, with a shorter half-life of the reactive species. |
| Kinetics | Slower, requiring longer labeling times (minutes to hours). | Faster, with labeling occurring in seconds to minutes.[2] |
| Toxicity | Can be associated with cellular toxicity with prolonged high expression.[6] | Requires H2O2, which can be toxic to cells. |
Experimental Protocols
Below are generalized protocols for performing key specificity controls in a proximity-dependent biotinylation experiment using a biotin ligase like TurboID.
Protocol 1: Parental Cell Control
-
Cell Culture: Culture the parental cell line (the same cell line used to generate your bait-expressing cells) under identical conditions to your experimental samples.
-
Biotin Labeling: Add exogenous biotin to the culture medium at the same final concentration and for the same duration as your experimental samples.
-
Cell Lysis: Harvest and lyse the cells using the same lysis buffer and protocol as your experimental samples.
-
Affinity Purification: Perform streptavidin affinity purification on the cell lysate.
-
Downstream Analysis: Analyze the purified proteins by mass spectrometry. The proteins identified in this control represent the endogenous biotinylome and non-specific binders to the streptavidin resin.
Protocol 2: Enzyme-Only (e.g., TurboID-GFP) Control
-
Transfection/Transduction: Generate a stable cell line or transiently transfect cells to express the biotin ligase (e.g., TurboID) fused to a non-interacting fluorescent protein like GFP.
-
Expression and Localization: Verify the expression and subcellular localization of the TurboID-GFP fusion protein using Western blotting and fluorescence microscopy. The localization should be diffuse or as expected for a soluble protein, and not concentrated in the same compartment as your bait protein.
-
Biotin Labeling: Perform biotin labeling as described for the parental cell control.
-
Cell Lysis and Affinity Purification: Process the cells as you would your experimental samples.
-
Downstream Analysis: Analyze the purified proteins by mass spectrometry. This control will identify proteins that are promiscuously labeled by the enzyme when it is not localized by a specific bait protein.
Data Interpretation and Quantitative Analysis
A crucial step in specificity control is the quantitative comparison of protein abundance between your experimental sample and your controls. Tools like SAINTexpress are commonly used to statistically score protein-protein interactions and distinguish true interactors from background contaminants.[1] A high-confidence interactor should be significantly enriched in your bait-expressing sample compared to all of your negative controls.
By implementing a comprehensive suite of specificity controls, researchers can significantly enhance the confidence in their biotin-based labeling data, leading to more accurate and impactful biological discoveries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Control of TurboID-dependent biotinylation intensity in proximity ligation screens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biotin-PEG-Cy5 Conjugation to Target Molecules
For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent and affinity tag like biotin-PEG-Cy5 to a target molecule is a critical first step for a multitude of downstream applications, from immunoassays to cellular imaging. Validating this conjugation is not merely a quality control step; it is fundamental to ensuring the reliability and reproducibility of experimental data.
This guide provides a comparative overview of common methods used to validate the conjugation of biotin-PEG-Cy5 to a target molecule, typically a protein. We will explore both qualitative and quantitative techniques, compare alternative reagents, and provide detailed experimental protocols.
Overview of Biotin-PEG-Cy5 Conjugation
Biotin-PEG-Cy5 is a trifunctional molecule. The biotin (B1667282) moiety provides a high-affinity binding site for streptavidin, enabling signal amplification or purification. The Cy5 is a fluorescent dye that allows for direct detection and quantification. The polyethylene (B3416737) glycol (PEG) spacer reduces steric hindrance between the target molecule and the biotin and Cy5 moieties, improving their accessibility.[1][2] The most common method for conjugating this molecule to a protein is via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the protein surface to form a stable amide bond.[3][4]
Validation of Biotin Conjugation
Confirming the successful attachment of biotin to the target molecule is paramount. Here, we compare the most common methods.
Streptavidin Gel-Shift Assay (Qualitative to Semi-Quantitative)
This is a simple and rapid method to visually confirm biotinylation. When a biotinylated protein is incubated with streptavidin, a large complex is formed. This increase in molecular weight can be visualized as a "shift" on an SDS-PAGE gel.[3][5]
Strengths:
-
Easy to perform with standard laboratory equipment.
-
Provides a clear visual confirmation of successful biotinylation.
-
Can give a rough estimate of the extent of biotinylation (a complete shift of the protein band indicates high-efficiency biotinylation).
Limitations:
-
Not quantitative.
-
The streptavidin-biotin interaction is so strong that it is not always disrupted by SDS, but heating the sample should be avoided as it can disrupt the bond.[6]
HABA Assay (Quantitative)
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin conjugated to a protein. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[7][8][9]
Strengths:
-
Provides a quantitative measure of the degree of biotinylation.
-
Relatively inexpensive and does not require specialized equipment (a standard spectrophotometer is sufficient).
Limitations:
-
Indirect measurement that can be influenced by interfering substances.
-
Requires the removal of any free biotin from the sample prior to the assay.[1][9]
-
Less sensitive than some other methods.
Mass Spectrometry (Quantitative and Definitive)
Mass spectrometry (MS) provides the most definitive evidence of conjugation by directly measuring the mass of the modified protein or its constituent peptides. The addition of the biotin-PEG-Cy5 moiety results in a predictable mass shift.
Strengths:
-
Provides unambiguous confirmation of conjugation.
-
Can identify the specific sites of modification on the protein.
-
Highly sensitive and accurate.
Limitations:
-
Requires specialized and expensive equipment.
-
Data analysis can be complex.
-
Sample preparation is critical and can be time-consuming.[10][11][12]
Validation of Cy5 Conjugation
Confirming the presence and quantity of the fluorescent tag is crucial for applications that rely on fluorescence detection.
Spectrophotometry for Degree of Labeling (DOL) (Quantitative)
The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined using a spectrophotometer. This is achieved by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[13][14][15]
Strengths:
-
A straightforward and quantitative method.
-
Requires only a UV-Vis spectrophotometer.
-
Essential for ensuring batch-to-batch consistency.
Limitations:
-
Requires accurate knowledge of the extinction coefficients for both the protein and the dye.
-
Over-labeling can lead to fluorescence quenching, where an increase in DOL results in a decrease in fluorescence.[7][15] This method will not detect such an effect.
Comparison of Alternatives
Alternative Fluorescent Dyes to Cy5
While Cy5 is a widely used red fluorescent dye, several alternatives offer improved performance, particularly in terms of brightness and photostability.
| Dye | Excitation (nm) | Emission (nm) | Key Advantages over Cy5 |
| Cy5 | ~649 | ~670 | Cost-effective. |
| Alexa Fluor 647 | ~650 | ~668 | Significantly brighter and more photostable than Cy5. Less prone to self-quenching upon conjugation.[16][17][18] |
| DyLight 650 | ~652 | ~672 | Spectrally similar to Cy5 and Alexa Fluor 647. |
| iFluor 647 | ~650 | ~670 | Reported to yield higher total fluorescence in antibody conjugates compared to Cy5. |
| ATTO 647N | ~644 | ~669 | Often used in single-molecule studies due to its high photostability and brightness. |
Alternative Conjugation Chemistries
The choice of conjugation chemistry can impact the specificity and efficiency of labeling, as well as the function of the target molecule.
| Chemistry | Target Residue | pH Range | Key Considerations |
| NHS Ester | Primary Amines (Lysine, N-terminus) | 7.2 - 8.5 | Simple and common method. Can lead to heterogeneous labeling due to the abundance of lysines on the protein surface. May potentially inactivate the protein if lysines are in the active site.[3][4] |
| Maleimide | Thiols (Cysteine) | 6.5 - 7.5 | More specific than NHS esters due to the lower abundance of cysteine residues. Requires the presence of a free thiol, which may necessitate reduction of disulfide bonds or introduction of a cysteine residue through genetic engineering. |
| Enzymatic (e.g., BirA) | Specific Peptide Tag | Physiological | Highly specific, resulting in a homogeneously labeled product. Requires the protein to be engineered with a specific recognition sequence. |
| Click Chemistry | Bioorthogonal handles (e.g., alkynes, azides) | Physiological | Highly specific and efficient. Requires the introduction of a bioorthogonal handle into the protein. |
Experimental Protocols
Streptavidin Gel-Shift Assay
-
Sample Preparation: Prepare samples of the unconjugated protein and the biotin-PEG-Cy5 conjugated protein at a concentration of approximately 1 mg/mL.
-
Incubation with Streptavidin: In separate tubes, mix 10 µg of the unconjugated and conjugated protein with a 2-4 fold molar excess of streptavidin. Incubate at room temperature for 15-30 minutes.
-
SDS-PAGE: Add SDS-PAGE loading buffer (without heating) to the samples and load them onto a polyacrylamide gel. Also, load lanes with the unconjugated protein alone, the conjugated protein alone, and streptavidin alone as controls.
-
Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands. A shift in the molecular weight of the conjugated protein after incubation with streptavidin confirms biotinylation.
HABA Assay
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm in a cuvette or microplate reader.
-
Sample Measurement: Add a known amount of the desalted biotin-PEG-Cy5 conjugated protein to the HABA/Avidin solution.
-
Final Measurement: After a brief incubation, measure the absorbance at 500 nm again.
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the Beer-Lambert law and the provided extinction coefficients.
Spectrophotometric Determination of DOL
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (Amax).
-
Calculate Dye Concentration: Dye Concentration (M) = Amax / (εdye × path length) (εCy5 = 250,000 M-1cm-1)
-
Calculate Protein Concentration: Protein Concentration (M) = (A280 - (Amax × CF)) / (εprotein × path length) (Correction Factor (CF) for Cy5 at 280 nm is ~0.05)
-
Calculate DOL: DOL = Dye Concentration / Protein Concentration
Mass Spectrometry Sample Preparation
-
Purification: It is critical to purify the conjugated protein to remove any unconjugated biotin-PEG-Cy5 and other reaction components. This can be done using size-exclusion chromatography or dialysis.
-
Denaturation, Reduction, and Alkylation: The protein is typically denatured, and disulfide bonds are reduced and then alkylated to ensure complete digestion.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
Desalting: The resulting peptide mixture is desalted using a C18 column or similar to remove salts and other contaminants that can interfere with mass spectrometry.
-
LC-MS/MS Analysis: The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides. The presence of peptides with a mass shift corresponding to the biotin-PEG-Cy5 moiety confirms conjugation.
Visualization of Workflows
Caption: Workflow for validating biotin-PEG-Cy5 conjugation.
Caption: Comparison of protein conjugation chemistries.
Conclusion
The validation of biotin-PEG-Cy5 conjugation is a multi-faceted process that should ideally involve a combination of qualitative and quantitative methods. A streptavidin gel-shift assay provides a quick and easy initial confirmation, while spectrophotometry and the HABA assay offer essential quantitative data on the degree of labeling for both the fluorophore and the biotin moiety, respectively. For the most definitive characterization, particularly in a drug development setting, mass spectrometry is the gold standard.
The choice of fluorescent dye and conjugation chemistry should be guided by the specific application, the nature of the target molecule, and the desired level of labeling specificity. While NHS ester chemistry is a robust and widely used method, researchers should be aware of its potential for non-specific labeling and consider alternatives when site-specific conjugation is critical. By carefully selecting and validating their conjugation strategy, researchers can ensure the generation of high-quality, reliable reagents for their downstream experiments.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfu.ca [sfu.ca]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. anaspec.com [anaspec.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Protein Studies
For researchers, scientists, and drug development professionals engaged in protein analysis, the selection of appropriate labeling reagents is paramount for generating robust and reproducible data. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a widely utilized reagent that combines the high-affinity biotin-streptavidin interaction with the far-red fluorescence of Cy5, facilitated by a flexible polyethylene (B3416737) glycol (PEG) linker. However, a range of alternative reagents exists, offering potential advantages in terms of brightness, photostability, and application-specific performance. This guide provides an objective comparison of commercially available alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Performance Characteristics: A Quantitative Comparison
The choice of a fluorescent label is often dictated by its photophysical properties. Brighter and more photostable dyes can significantly enhance sensitivity and allow for more rigorous quantitative analysis. The following table summarizes the key performance indicators for Cy5 and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Relative Photostability |
| Cy5 | ~649 | ~667 | 250,000[1] | 0.20 - 0.27[1][2] | 50,000 - 67,500 | Moderate[2] |
| Alexa Fluor 647 | ~650 | ~668 | 239,000 - 270,000 | 0.33[2][3] | 78,870 - 89,100 | High[2][4][5] |
| sulfo-Cyanine5 | ~646 | ~662 | 271,000 | 0.28 | 75,880 | High |
| Fluorescein (B123965) (FITC) | ~494 | ~518 | 75,000 | 0.92 | 69,000 | Low |
Note: The performance of fluorescent dyes can be influenced by their conjugation to biomolecules and the local chemical environment. The values presented here are for the free dyes and serve as a comparative baseline. Alexa Fluor 647 consistently demonstrates superior brightness and photostability compared to Cy5, making it an excellent alternative for demanding applications such as single-molecule imaging and quantitative microscopy.[2][4][5] While fluorescein offers high quantum yield, its poor photostability and pH sensitivity can be limiting factors.
The Role of the PEG Linker
The PEG spacer in biotin-dye conjugates serves to increase hydrophilicity and reduce steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety to streptavidin. While the specific impact of linker length can be application-dependent, longer PEG chains (e.g., PEG12) are generally favored for their ability to provide greater flexibility and minimize potential interference from the labeled protein. This can lead to enhanced signal intensity in applications like immunofluorescence and more efficient capture in protein pull-down assays.
Experimental Protocols
To facilitate a direct comparison of these alternatives in your own laboratory setting, detailed protocols for common applications are provided below.
Protocol 1: Comparative Immunofluorescence Staining of Cultured Cells
This protocol outlines a method to compare the performance of different biotin-dye conjugates for labeling a specific protein in fixed and permeabilized cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Primary antibody specific to the target protein
-
Biotinylated secondary antibody (e.g., Biotin-SP-AffiniPure Goat Anti-Rabbit IgG)
-
Fluorescently labeled streptavidin conjugates (e.g., Streptavidin-Alexa Fluor 647, Streptavidin-Cy5, etc.)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation: Wash cells twice with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with blocking buffer for 5 minutes each.
-
Biotinylated Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash three times with blocking buffer for 5 minutes each.
-
Fluorescent Streptavidin Incubation: Incubate with the different fluorescently labeled streptavidin conjugates (at equivalent concentrations) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore. Ensure consistent acquisition settings (e.g., exposure time, laser power) across all samples for a valid comparison.
Protocol 2: Comparative Western Blot Detection
This protocol allows for the comparison of different fluorescent streptavidin conjugates for the detection of a biotinylated protein in a western blot.
Materials:
-
Protein lysate containing the biotinylated protein of interest
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescently labeled streptavidin conjugates
-
Fluorescence imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with wash buffer for 5 minutes each.
-
Fluorescent Streptavidin Incubation: Incubate the membrane with the different fluorescently labeled streptavidin conjugates (at equivalent concentrations) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times with wash buffer for 10 minutes each, protected from light.
-
Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission settings for each fluorophore.
Visualizing the Workflow: Protein Pull-Down Assay
A common application for biotinylated molecules is the enrichment of interacting partners from a complex mixture. The following diagram illustrates a typical workflow for a protein pull-down assay using a biotinylated "bait" protein.
Caption: Workflow for a protein pull-down assay.
Conclusion
While this compound remains a viable option for protein studies, researchers now have access to a variety of alternatives that can offer significant improvements in performance. For applications requiring high sensitivity and photostability, biotin conjugates of Alexa Fluor 647 are a superior choice. The selection of the optimal reagent will ultimately depend on the specific experimental requirements, including the desired fluorescent properties, the nature of the protein of interest, and the intended application. By carefully considering the quantitative data and employing the standardized protocols provided in this guide, researchers can make informed decisions to enhance the quality and reliability of their experimental outcomes.
References
Quantitative Analysis of Fluorescence Intensity: A Comparative Guide to Cy5
In the landscape of fluorescence-based quantitative analysis, the choice of fluorophore is paramount to achieving sensitive and reproducible results. This guide provides a comprehensive comparison of Cyanine 5 (Cy5), a widely used far-red fluorescent dye, with its common alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific experimental needs, including applications in fluorescence microscopy, flow cytometry, and quantitative western blotting.
Performance Comparison of Far-Red Fluorescent Dyes
The performance of a fluorescent dye is determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability.[1] A higher extinction coefficient and quantum yield result in a brighter fluorescent signal.[1] The far-red spectral properties of Cy5 are particularly advantageous due to reduced autofluorescence from biological specimens at these longer wavelengths, leading to a higher signal-to-noise ratio.[2][3]
Here, we present a comparative summary of the key spectral and photophysical properties of Cy5 and two common alternatives, Alexa Fluor 647 and DyLight 650.
| Feature | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | ~649 - 651[1][4][5] | ~650[6] | ~652[7] |
| Emission Maximum (nm) | ~666 - 670[1][4][5] | ~668[6] | ~672[7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[1][5] | ~270,000 | ~250,000[7] |
| Quantum Yield (Φ) | ~0.2 - 0.27[1][5] | >0.3 | High |
| Brightness | Bright[6] | Very Bright[6][8] | Bright |
| Photostability | Good[6] | Excellent[6][9] | Good |
Note: The exact spectral properties can vary slightly depending on the local environment, including the solvent, pH, and conjugation to biomolecules.[1] While Cy5 is a robust and widely used fluorophore, for applications demanding the highest brightness and photostability, Alexa Fluor 647 is often considered a superior alternative.[3][8][9] DyLight dyes are also noted for their high water solubility and consistent fluorescence over a wide pH range.[7]
Experimental Protocols for Quantitative Fluorescence Analysis
Accurate quantification of fluorescence intensity relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for three common applications utilizing Cy5-conjugated reagents.
Immunofluorescence Staining of Adherent Cells
This protocol outlines a general workflow for the immunofluorescent staining of target proteins in cultured cells using a Cy5-conjugated secondary antibody.
-
Cell Culture and Fixation:
-
Culture adherent cells on sterile coverslips in a petri dish until the desired confluency is reached.
-
Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin or normal serum in PBS) for 1 hour at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Mounting and Imaging:
-
Wash the cells three times with PBST and twice with PBS in the dark.[2]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[2]
-
Visualize the staining using a fluorescence microscope equipped with a filter set appropriate for Cy5 (Excitation: ~620-650 nm, Emission: ~660-720 nm).[2]
-
Critical Controls: To ensure data accuracy, include a secondary antibody-only control to assess non-specific binding and an unstained sample to determine the level of autofluorescence.[2]
Flow Cytometry Analysis of Cell Surface Markers
This protocol describes the use of a Cy5-conjugated antibody to quantify the expression of a cell surface antigen.
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum).[6]
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific antibody binding, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.[6]
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
-
Add the predetermined optimal concentration of the Cy5-conjugated primary antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.[6]
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 350 x g for 5 minutes. Discard the supernatant.[11]
-
Repeat the wash step.
-
-
Data Acquisition:
Quantitative Western Blotting
Fluorescent western blotting offers a wide dynamic range and the potential for multiplexing, making it ideal for quantitative protein analysis.[12][13]
-
Protein Separation and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a low-autofluorescence PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the Cy5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Signal Detection and Quantification:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Image the blot using a digital imaging system with the appropriate laser or light source and emission filter for Cy5.
-
Quantify the band intensities using appropriate software. The signal intensity is directly correlated to protein abundance.[12]
-
Detection of Cy5-coupled secondary antibodies can produce signals that are linear with respect to protein concentration over a significant range.[14][15]
Visualizing Experimental Workflows and Comparisons
To further aid in the understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. benchchem.com [benchchem.com]
- 10. medicine.tulane.edu [medicine.tulane.edu]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Performance of Biotin-PEG-Cy5 in Super-Resolution Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-PEG-Cy5 and its alternatives for super-resolution microscopy applications. The information presented is based on experimental data to assist in the selection of the most suitable fluorescent probe for your research needs.
Introduction to Super-Resolution Microscopy and the Role of Fluorophores
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy, have revolutionized cellular imaging by overcoming the diffraction limit of light.[1][2][3][4] These methods allow for the visualization of cellular structures at the nanoscale. The choice of fluorophore is critical in these techniques, as their photophysical properties directly impact the quality of the super-resolution image.[5][6]
Cy5, a member of the cyanine (B1664457) dye family, has been widely used in super-resolution microscopy, particularly in dSTORM (direct STORM).[7][8][9] Its far-red emission minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[10] The biotin-PEG-Cy5 conjugate allows for specific and robust labeling of target molecules through the high-affinity interaction between biotin (B1667282) and streptavidin.[11][12]
Quantitative Performance Comparison
The performance of a fluorophore in super-resolution microscopy is determined by several key photophysical parameters. This section provides a quantitative comparison of biotin-PEG-Cy5 and its common alternatives.
| Property | Cy5 | Alexa Fluor 647 | ATTO 647N | CF®647 | Reference |
| Excitation Maximum (nm) | ~649-650 | ~650-652 | ~647 | ~650 | [13][14] |
| Emission Maximum (nm) | ~666-670 | ~667-670 | ~669 | ~668 | [13][14][15] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~150,000 | ~250,000 | [13][15] |
| Quantum Yield | 0.2 | 0.33 | 0.65 | Not specified | [15] |
| Photostability | Less photostable | More photostable | High | High | [12][16][17] |
| Brightness | Good | Excellent | Excellent | Excellent | [16][18] |
| Photon Yield per switching event | ~4254 (in 10mM MEA) | High | High | High | [19] |
| Duty Cycle | Low | Low | Low | Low | [7][20] |
Note: The performance of fluorophores can be influenced by the local chemical environment and the specific imaging buffer used. The data presented here is for comparative purposes and may vary depending on the experimental conditions.
Alexa Fluor 647 is widely regarded as a superior alternative to Cy5 for many super-resolution applications due to its higher brightness and greater photostability.[12][16][17] Studies have shown that Alexa Fluor 647 retains a significantly higher percentage of its initial fluorescence after prolonged laser exposure compared to Cy5.[16] Furthermore, Cy5 conjugates can be prone to self-quenching at high degrees of labeling, which is less of an issue with Alexa Fluor 647.[17] ATTO and CF® series dyes also offer excellent alternatives with high photostability and brightness.[13][16]
Experimental Protocols
Biotin-Streptavidin Labeling for Super-Resolution Microscopy
This protocol describes a general method for labeling cellular targets with biotin-PEG-Cy5 using a streptavidin conjugate for subsequent super-resolution imaging.
Materials:
-
Biotinylated primary antibody or biotinylated ligand specific to the target protein.
-
Streptavidin conjugated to Cy5 (or an alternative fluorophore).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets.
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Imaging buffer optimized for the chosen fluorophore and super-resolution technique (e.g., dSTORM buffer containing an oxygen scavenging system and a thiol).
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips suitable for microscopy. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Streptavidin-Fluorophore Incubation: Incubate the cells with the streptavidin-Cy5 conjugate diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Final Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound streptavidin conjugate.
-
Imaging: Mount the coverslip with the appropriate imaging buffer and proceed with super-resolution microscopy.
dSTORM Imaging Protocol
This is a generalized protocol for performing dSTORM imaging. Specific parameters will need to be optimized for the microscope system and the sample.
-
Microscope Setup: Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence. Ensure the system has the appropriate lasers for excitation and activation of the chosen fluorophore (e.g., a 647 nm laser for Cy5 excitation and a 405 nm laser for activation).
-
Imaging Buffer: Prepare a dSTORM imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethylamine, MEA) to promote the photoswitching of the fluorophores.
-
Image Acquisition:
-
Illuminate the sample with the excitation laser at a high power to drive most of the fluorophores into a dark state.
-
Use a low-power activation laser to sparsely and stochastically reactivate a subset of fluorophores.
-
Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate.
-
-
Data Analysis:
-
Localize the single-molecule events in each frame with high precision using specialized software.
-
Reconstruct the final super-resolution image from the coordinates of all localized molecules.
-
Apply drift correction and other necessary post-processing steps to ensure image quality.
-
Mandatory Visualizations
Experimental Workflow: Biotin-Streptavidin Labeling
Caption: Workflow for biotin-streptavidin labeling for super-resolution microscopy.
Signaling Pathway: Principle of dSTORM
Caption: The principle of direct STORM (dSTORM) microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. Direct Stochastic Optical Reconstruction Microscopy (dSTORM) of Peroxisomes | Springer Nature Experiments [experiments.springernature.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. neb.com [neb.com]
- 7. Switchable Fluorophores for Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 9. dSTORM Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 10. Superresolution Imaging using Single-Molecule Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized labeling of membrane proteins for applications to super-resolution imaging in confined cellular environments using monomeric streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
- 15. wang.ucsd.edu [wang.ucsd.edu]
- 16. Super resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for identifying components of subcellular compartments by antibody-based in situ biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Fluorescently Labeled Antibody Cross-Reactivity
For researchers, scientists, and professionals in drug development, ensuring the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. Antibody cross-reactivity, the unintended binding of an antibody to a non-target antigen, can lead to false-positive results and misinterpretation of experimental outcomes. This guide provides a comprehensive comparison of methods to assess the cross-reactivity of fluorescently labeled antibodies, supported by experimental data and detailed protocols.
Comparing a Fluorescently Labeled Antibody to an Alternative
A primary alternative to directly labeling a primary antibody with a fluorophore is the use of an unconjugated primary antibody followed by a fluorescently labeled secondary antibody (indirect immunofluorescence). While direct labeling offers a simpler workflow, indirect methods can provide signal amplification. However, indirect methods also introduce a potential for cross-reactivity from the secondary antibody itself.
Another alternative is the use of enzyme-conjugated antibodies, such as those labeled with horseradish peroxidase (HRP) or alkaline phosphatase (AP), which are common in techniques like ELISA and Western blotting.[1] These methods offer high sensitivity but may require the addition of a substrate to generate a signal. For applications requiring multiplexing, fluorescently labeled antibodies often provide a greater dynamic range and the ability to probe for multiple targets simultaneously.[1]
More advanced alternatives include antibodies labeled with nanoparticles or quantum dots, which can offer enhanced brightness and photostability compared to traditional fluorophores.[2]
Quantitative Comparison of Cross-Reactivity Assessment Methods
The choice of method to assess cross-reactivity depends on the application, the required throughput, and the nature of the potential off-target antigens. The following table summarizes key quantitative parameters for common assessment techniques.
| Method | Principle | Throughput | Key Quantitative Readout(s) | Typical Application(s) |
| In Silico Analysis (BLAST) | Compares the immunogen sequence to a protein sequence database to predict potential cross-reactivity based on homology.[3][4] | High | Percent sequence homology.[3] A homology of >75% is a strong indicator of potential cross-reactivity.[3] | Initial screening before experimental validation. |
| Western Blot | Assesses binding to separated proteins based on molecular weight. | Low to Medium | Presence and intensity of bands at expected and unexpected molecular weights. | Confirmation of target specificity and detection of off-target binding to denatured proteins. |
| ELISA (Competitive) | Measures the binding of the antibody to its target in the presence of competing, potentially cross-reactive antigens.[5][6][7] | High | IC50 values (concentration of competitor that inhibits 50% of the primary antibody binding). | Quantifying the degree of cross-reactivity with specific, known off-target antigens. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Identifies all proteins that bind to the antibody in a complex mixture.[8][9][10][11] | Low to Medium | List of co-precipitated proteins and their relative abundance. | Unbiased identification of on- and off-target binding partners in a native context. |
| Protein Microarray | Screens the antibody against a large library of purified proteins immobilized on a solid support.[12][13][14][15][16] | Very High | Signal intensity for each protein spot, allowing for the identification of unintended binding partners. | High-throughput screening for off-target binding against a large proteome. |
| Flow Cytometry | Evaluates antibody binding to different cell populations, including knockout/knockdown cells that lack the target antigen. | High | Mean Fluorescence Intensity (MFI) shift in target-negative vs. target-positive cells. | Assessing specificity in cell-based assays and multiplexed analysis. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are protocols for several key experimental techniques.
Competitive ELISA Protocol
This protocol is designed to quantify the cross-reactivity of a fluorescently labeled antibody with a specific, potentially cross-reactive antigen.
-
Plate Coating: Coat the wells of a microtiter plate with the purified target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[6] Incubate overnight at 4°C.[6]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.[6] Incubate for 1-2 hours at room temperature.[7]
-
Washing: Wash the plate as described in step 2.
-
Competitive Incubation: Prepare a series of dilutions of the unlabeled, potentially cross-reactive antigen. In separate tubes, pre-incubate a constant concentration of the fluorescently labeled primary antibody with each dilution of the competitor antigen for 1-2 hours at room temperature.[17] Also include a control with no competitor.
-
Addition to Plate: Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.[17]
-
Washing: Wash the plate extensively (4-5 times) with wash buffer to remove unbound antibodies.[17]
-
Signal Detection: Read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence signal against the concentration of the competitor antigen.[17] Calculate the IC50 value, which represents the concentration of the competitor that causes a 50% reduction in the signal. A lower IC50 value indicates higher cross-reactivity.
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
This protocol allows for the unbiased identification of proteins that interact with the fluorescently labeled antibody.
-
Cell Lysis: Lyse cells expressing the target protein with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[8]
-
Clarification: Centrifuge the cell lysate to pellet cellular debris.[8]
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding to the beads.
-
Immunoprecipitation: Add the fluorescently labeled antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of antibody-antigen complexes.[8]
-
Complex Capture: Add protein A/G magnetic or agarose (B213101) beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[8]
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.[8]
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to identify the proteins from the MS/MS spectra. Compare the list of identified proteins from the specific antibody IP to a negative control IP (e.g., using an isotype control antibody) to identify specific binding partners and off-target interactions.[10]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and signaling pathways.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Caption: Workflow for immunoprecipitation-mass spectrometry (IP-MS).
Caption: A simplified diagram of the MAPK signaling pathway.
References
- 1. Choosing the Right Fluorescent Immunoassay for Your Research - FluoroFinder [fluorofinder.com]
- 2. researchgate.net [researchgate.net]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biossusa.com [biossusa.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. microbenotes.com [microbenotes.com]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 免疫沈降–質量分析(IP-MS)抗体検証法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biocat.com [biocat.com]
- 15. cambridgeproteinarrays.com [cambridgeproteinarrays.com]
- 16. Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocolsandsolutions.com [protocolsandsolutions.com]
Comparison of different fluorescent labeling strategies for proteins
For researchers, scientists, and drug development professionals, the precise fluorescent labeling of proteins is a cornerstone of modern biological inquiry. This guide provides an objective comparison of prominent labeling strategies, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable method for your research needs.
The ability to visualize and track proteins within their native cellular environment or in vitro has revolutionized our understanding of complex biological processes. Fluorescent labeling endows proteins with a luminous signal, enabling researchers to monitor their localization, dynamics, interactions, and conformational changes. The choice of a labeling strategy is critical and depends on a multitude of factors, including the nature of the protein of interest, the desired precision of the label's placement, and the experimental context, be it live-cell imaging or in vitro assays.
This guide delves into a comparative analysis of four major fluorescent labeling strategies: genetically encoded fluorescent proteins, self-labeling tags, enzymatic labeling, and the incorporation of unnatural amino acids. Each method presents a unique set of advantages and limitations, which are summarized in the subsequent sections.
Quantitative Comparison of Fluorescent Labeling Strategies
To facilitate a direct comparison, the following table summarizes key quantitative parameters for each major protein labeling strategy. These values represent typical ranges and can be influenced by the specific protein, fluorophore, and experimental conditions.
| Feature | Genetically Encoded FPs (e.g., GFP, RFP) | Self-Labeling Tags (e.g., SNAP-tag, HaloTag) | Enzymatic Labeling (e.g., Sortase A) | Unnatural Amino Acid (UAA) Incorporation |
| Label Size | ~27 kDa | SNAP-tag: ~20 kDa, HaloTag: ~33 kDa | Recognition motif: 5 amino acids (LPXTG) | Single amino acid |
| Specificity | High (genetically fused) | High (specific enzyme-substrate reaction) | High (specific enzyme recognition sequence) | High (codon-specific incorporation) |
| Labeling Speed | N/A (co-translational) | Fast (e.g., HaloTag7 k_app up to 10^7 M⁻¹s⁻¹)[1][2][3][4][5] | Moderate (hours)[6] | Fast (click chemistry reactions)[7][8] |
| Quantum Yield | Variable (e.g., EGFP ~0.60)[9][10] | Dependent on the conjugated fluorophore | Dependent on the conjugated fluorophore | Dependent on the conjugated fluorophore |
| Photostability | Generally lower than organic dyes[11] | High (utilizes robust organic dyes)[11] | High (utilizes robust organic dyes) | High (utilizes robust organic dyes) |
| Versatility | Limited to the properties of the FP | High (wide range of fluorophores and probes) | High (wide range of probes can be attached)[12][13] | Very High (diverse chemical functionalities)[] |
| Live-cell Imaging | Yes | Yes | Yes (cell surface)[15] | Yes |
In-Depth Analysis of Labeling Strategies
Genetically Encoded Fluorescent Proteins (FPs)
This strategy involves fusing the gene of the protein of interest with the gene of a fluorescent protein, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP).[16] The resulting fusion protein is expressed in cells, providing a direct and specific fluorescent signal.
-
Advantages: High specificity and a 1:1 labeling stoichiometry are inherent to this method.[11] It is straightforward to implement for live-cell imaging.[11]
-
Disadvantages: The relatively large size of FPs (~27 kDa) can perturb the function or localization of the protein of interest.[11] Their photophysical properties, such as brightness and photostability, are often inferior to those of synthetic organic dyes.[11]
Self-Labeling Tags
Self-labeling tags are enzymes that have been engineered to covalently react with a specific, synthetic ligand.[17] Popular examples include the SNAP-tag, which reacts with benzylguanine derivatives, and the HaloTag, which reacts with chloroalkane linkers.[2][18] The protein of interest is genetically fused to the tag, and the fluorescent label is introduced by adding the cell-permeable ligand.
-
Advantages: This method offers high specificity and the flexibility to use a wide variety of bright and photostable organic fluorophores.[11] It allows for pulse-chase experiments to study protein turnover.
-
Disadvantages: The tags themselves are still relatively large (20-33 kDa), which can cause steric hindrance.[2] Incomplete labeling and potential background from unbound dye are factors to consider.
Enzymatic Labeling
Enzymatic labeling methods utilize specific enzymes to attach a probe to a target protein. A prominent example is sortase-mediated ligation, which uses the bacterial enzyme Sortase A to recognize a short peptide motif (LPXTG) and ligate it to a probe carrying an N-terminal oligo-glycine sequence.[6][12][13][15]
-
Advantages: The recognition sequence is very small (5 amino acids), minimizing potential perturbations.[15] A wide range of molecules, including fluorophores, biotin, and peptides, can be incorporated.[12][13]
-
Disadvantages: The labeling reaction is typically performed in vitro or on the cell surface, as the enzyme and probe need to access the target protein.[15] The reaction kinetics can be slower compared to self-labeling tags.[6]
Unnatural Amino Acid (UAA) Incorporation
This advanced technique involves expanding the genetic code to incorporate an amino acid with a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) at a specific site in the protein of interest.[] This is achieved by introducing a unique codon (e.g., the amber stop codon) at the desired location and expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and charges the tRNA with the UAA.[7] The incorporated UAA then serves as a handle for a highly specific "click chemistry" reaction with a fluorescent probe.[7][8]
-
Advantages: This method provides the highest degree of precision, allowing for the placement of a small label at a single amino acid position. The minimal size of the modification is unlikely to affect protein function. A vast array of chemical functionalities can be introduced.[]
-
Disadvantages: The efficiency of UAA incorporation can be variable and may lead to lower protein expression yields. The methodology is technically more demanding to establish in a new system.
Experimental Workflows and Methodologies
To provide a practical guide for implementation, detailed experimental protocols for key labeling strategies are outlined below.
Experimental Workflow Diagrams
References
- 1. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 15. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Analysis (SNAP-Tag) - New England Biolabs GmbH [neb-online.de]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Researchers and drug development professionals handling N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This fluorescent dye conjugate, which combines a cyanine (B1664457) dye (Cy5) with a biotinylated polyethylene (B3416737) glycol (PEG) linker, requires careful waste management due to its potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious and systematic approach to its disposal is essential.
The primary objective in disposing of this compound is to prevent its release into the environment, especially into waterways, and to ensure the safety of all personnel[2]. All disposal activities must be in strict compliance with local, state, and federal regulations. Under no circumstances should this product be discharged into drains or sewers[2].
Summary of Chemical and Safety Data
For quick reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value/Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 2107273-68-5 | [3] |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [1][3] |
| Molecular Weight | 982.72 g/mol | [1][3] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol provides a detailed methodology for the safe disposal of this compound waste, encompassing unused product, contaminated labware, and solutions.
Waste Segregation and Collection
Proper segregation of waste is the foundational step in safe disposal.
-
Solid Waste:
-
Collect unused solid this compound and any materials grossly contaminated with the solid compound (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and chemical-resistant container.
-
The container should be marked as "Hazardous Waste" and include the full chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
This includes stock solutions, experimental solutions, and the initial solvent rinses from decontaminating labware.
-
The container should be appropriate for the solvents used and clearly marked with the chemical name and approximate concentration.
-
-
Sharps:
-
Any contaminated sharps, such as needles or scalpels, must be placed in a designated sharps container immediately after use[2].
-
Decontamination of Laboratory Ware
Reusable labware (e.g., glassware) that has come into contact with the compound must be decontaminated.
-
Initial Solvent Rinse: Rinse the labware with a suitable solvent (such as ethanol (B145695) or isopropanol, if compatible) to remove the fluorescent dye.
-
Collect Rinse Solvent: This initial rinse solvent must be collected and disposed of as hazardous liquid waste[2].
-
Secondary Wash: After the solvent rinse, wash the labware with soap and water.
Spill Management
In the event of a spill, follow these steps:
-
Ensure Ventilation: Make sure the spill area is well-ventilated[2].
-
Absorb Spill: Use a non-combustible absorbent material, such as diatomite or universal binders, to absorb the spill[4].
-
Collect Contaminated Material: Place all contaminated absorbent materials and any personal protective equipment (PPE) that has been contaminated into the designated hazardous solid waste container.
-
Decontaminate Surface: Clean the affected surface area thoroughly.
Disposal of Empty Containers
The original product container must also be disposed of properly.
-
Thorough Rinsing: Rinse the empty container thoroughly with a suitable solvent.
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste[4].
-
Label Defacement: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste[4].
Final Disposal
-
Secure and Label: Once waste containers are full (not exceeding 75% capacity to allow for expansion), ensure they are securely sealed and properly labeled with the chemical name and associated hazards[2][4].
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[2][4]. All waste must be disposed of in accordance with national and local regulations at an approved waste disposal plant[1].
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for waste handling.
Caption: Waste segregation and disposal workflow.
Caption: Decision guide for handling contaminated items.
References
Personal protective equipment for handling N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Essential Safety and Handling Guide for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Chemical and Physical Properties
A summary of the quantitative data for this compound is provided in the table below. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Chemical Formula | C52H76ClN5O9S[1] |
| Molecular Weight | 982.72 g/mol [1][2] |
| Appearance | Solid |
| Excitation Maximum (Cy5) | 649 nm[2][3] |
| Emission Maximum (Cy5) | 667 nm[2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary:
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] The primary hazards are associated with the Cy5 dye component, which can cause skin and eye irritation.
GHS Hazard Statements:
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times when handling this compound:
-
Body Protection: A standard laboratory coat must be worn to protect against splashes and spills.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[4] If direct contact or prolonged handling is anticipated, consider double-gloving.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] For procedures with a higher risk of splashing, chemical splash goggles or a full-face shield should be used.[5]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling large quantities.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended, especially when working with the solid form to avoid inhalation of any dust particles.
-
Weighing and Reconstitution: When weighing the solid compound, do so in a fume hood or a designated balance enclosure to prevent the dispersal of dust. For reconstitution, add the solvent slowly to the vial to avoid splashing. The hydrophilic PEG spacer increases the solubility of this compound in aqueous media.[2][3]
-
Use in Experiments: When using the compound in solution, handle it with the same care as any other potentially hazardous chemical. Avoid direct contact with skin and eyes.
-
Spill Cleanup: In the event of a spill, decontaminate the area using an appropriate method. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ensure the cleanup is performed while wearing the appropriate PPE.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Chemical Waste: The compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.[6] Do not discharge to sewer systems.[6]
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated, sealed hazardous waste container.
-
Waste Collection: Dispose of the waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[6]
Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
